(R)-Irinotecan Hydrochloride Trihydrate
Description
Properties
Molecular Formula |
C₃₃H₄₅ClN₄O₉·3H₂O |
|---|---|
Molecular Weight |
677.18 |
Synonyms |
(4R)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester [1,4’-Bipiperidine]-1’-carboxylic Acid Hydrochloride Trihydrate; USP Irinotecan Related Compound D; |
Origin of Product |
United States |
Foundational & Exploratory
Stereoselective Synthesis of Irinotecan: Pathway Mechanics & Control of the (R)-Enantiomer
[1]
Part 1: Executive Technical Directive
The Chirality Mandate: Irinotecan (CPT-11) is a topoisomerase I inhibitor clinically approved as the (S)-enantiomer [(S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo1H-pyrano[3’,4’:6,7]-indolizino[1,2-b]quinolin-9-yl-[1,4’bipiperidine]-1’-carboxylate].[1][2]
The (R)-enantiomer is a critical process impurity (distomer) with significantly reduced pharmacological potency and distinct toxicity profiles.[1][2] While the clinical target is the (S)-form, understanding the synthesis of the (R)-pathway is essential for two reasons:
-
Process Control: To prevent racemization or inversion during the synthesis of the (S)-drug.
-
Analytical Validation: To synthesize the (R)-isomer as a reference standard for enantiomeric purity testing (USP/ICH guidelines).
This guide details the Total Synthesis route, as it provides the ultimate control over the C20 chiral center, unlike semi-synthesis from natural Camptothecin (CPT) which relies on the plant's inherent chirality.
Part 2: Strategic Retrosynthesis & Pathway Logic
The synthesis of Irinotecan is a convergent assembly of two complex modules: the SN-38 Core (the active metabolite) and the Bipiperidine Side Chain (the solubility handle).
The Convergence Logic
-
The Chiral Anchor (C20): The biological activity resides in the E-ring lactone.[2] The C20-(S) hydroxyl group is crucial for binding to the DNA-Topoisomerase I cleavable complex.[1][2]
-
The AB-Ring Construction: We utilize the Friedländer Condensation , a robust method to fuse the pyridone/lactone fragment (DE-rings) with the aniline fragment (AB-rings).[2]
-
The (R) vs. (S) Divergence: The stereochemistry is established before the condensation, during the synthesis of the "Trione" intermediate.[2] By selecting the appropriate chiral ligand during hydroxylation, we can selectively target the (S)-drug or the (R)-impurity standard.[1][2]
Visualization: Retrosynthetic Disconnection
Figure 1: Retrosynthetic breakdown of Irinotecan.[2] The (S)-Trione is the critical intermediate defining the stereochemistry.
Part 3: Detailed Synthesis Protocols
Phase A: Stereoselective Synthesis of the Trione (The Chiral Core)
Target: (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1][2][3]
Mechanism: The chirality is introduced via an Asymmetric
Protocol 1: Enantioselective Formation of the (S)-Trione Note: To synthesize the (R)-Irinotecan standard, substitute the chiral ligand (DHQD)₂PHAL with (DHQ)₂PHAL in Step 2.[1][2]
-
Substrate Preparation: Start with the commercially available achiral enol ether or olefin precursor derived from 2-chloro-6-methoxypyridine.[1][2]
-
Asymmetric Dihydroxylation (The Stereocenter Step):
-
Cyclization & Oxidation:
Phase B: The Friedländer Condensation (SN-38 Assembly)
This step fuses the chiral Trione with the aniline derivative.[2] It preserves the C20 chirality established in Phase A.[2]
Protocol 2: Synthesis of SN-38
-
Reactants:
-
Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic amount).[1][2]
-
Solvent: Toluene / Acetic Acid (azeotropic reflux).[2]
-
Procedure:
-
Isolation:
Phase C: The "Irinotecan Coupling"
The final step attaches the bipiperidine moiety to the phenolic hydroxyl at C10.
Protocol 3: Acylation of SN-38
-
Activation of Side Chain:
-
Coupling:
-
Workup:
-
Final Salt Formation:
Part 4: Data & Impurity Control (S vs R)
The distinction between the drug and its enantiomer is critical.[2] The (R)-isomer is often referred to as Impurity D (or similar, depending on the pharmacopeia).[2]
| Parameter | (S)-Irinotecan (Drug) | (R)-Irinotecan (Impurity/Standard) |
| C20 Configuration | (S) | (R) |
| Synthesis Ligand | (DHQD)₂PHAL (AD-mix- | (DHQ)₂PHAL (AD-mix- |
| Topoisomerase I Potency | High ( | Low / Inactive |
| HPLC Retention | Peak 1 (Chiral Column) | Peak 2 (Chiral Column) |
| Optical Rotation | (+) for HCl salt | (-) for HCl salt |
Analytical Separation Protocol: To validate the absence of the (R)-pathway products:
-
Mobile Phase: Phosphate buffer (pH 6.0) / Acetonitrile gradient.
-
Detection: Fluorescence (Ex 370nm, Em 530nm) – Crucial for high sensitivity detection of <0.1% R-isomer.[1][2]
Part 5: Process Visualization
The following diagram illustrates the complete workflow, highlighting the bifurcation point where the choice of ligand determines whether you produce the Drug (S) or the Reference Standard (R).
Figure 2: Bifurcated synthesis pathway showing the origin of the (S) drug and the (R) impurity/standard based on ligand selection.[1][2]
Part 6: References
-
Henegar, K. E., et al. (1997).[2][3] "Practical Asymmetric Synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs." Journal of Organic Chemistry. Link[2]
-
Sawada, S., et al. (1991).[2] "Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin." Chemical and Pharmaceutical Bulletin. Link
-
Jew, S. S., et al. (1998).[2][7] "Synthesis and in vitro cytotoxicity of C(20)(RS)-camptothecin analogues." Bioorganic & Medicinal Chemistry Letters. Link[2]
-
United States Pharmacopeia (USP). "Irinotecan Hydrochloride Monograph: Organic Impurities."[1][2] (Defines the R-enantiomer limits). Link[2]
-
Cabri, W., et al. (2010).[2] "Industrial synthesis of Irinotecan and SN-38." Organic Process Research & Development. (Detailed discussion on impurity profiles).
Sources
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. Irinotecan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]
- 5. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]
- 6. Frontiers | Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents [frontiersin.org]
- 7. Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives : Carbamate-Linked, Water-Soluble Derivaties of 7-Ethyl-10-hydroxycamptothecin [jstage.jst.go.jp]
(R)-Irinotecan Hydrochloride Trihydrate physical properties
Content Type: Technical Reference Guide Subject: Physical Properties, Stereochemistry, and Analytical Profiling Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists[]
Executive Summary
(R)-Irinotecan Hydrochloride Trihydrate (often designated as Impurity L in EP or Related Compound D in USP) is the enantiomer of the antineoplastic agent (S)-Irinotecan (CPT-11).[] While the (S)-enantiomer is a potent topoisomerase I inhibitor used in colorectal cancer therapy, the (R)-enantiomer is considered a distomer —a stereoisomer with significantly reduced or negligible pharmacological activity.[]
In drug development and quality control, the (R)-isomer serves as a critical chiral system suitability standard .[] Its physical properties are identical to the active drug in achiral environments (melting point, solubility) but diverge sharply in chiral environments (optical rotation, enzymatic interaction, chiral chromatography). This guide provides the definitive physical and analytical profile required to identify, quantify, and control this stereoisomer.
Molecular Architecture & Stereochemistry
Irinotecan possesses a single chiral center at Carbon-20 (C20) of the camptothecin backbone.[] The spatial arrangement at this center dictates the molecule's ability to bind to the Topoisomerase I-DNA complex.
-
Active Drug ((S)-Form): The ethyl group at C20 projects forward (wedge), and the hydroxyl group projects back (dash).[]
-
Impurity ((R)-Form): The ethyl group at C20 projects back (dash), and the hydroxyl group projects forward (wedge).[]
Stereochemical Configuration Diagram
The following diagram illustrates the structural relationship and the critical chiral center C20.
Figure 1: Stereochemical relationship between the active (S)-Irinotecan and the (R)-Irinotecan impurity.[]
Physical Properties Matrix
The following data consolidates physical constants. Note that scalar properties (MP, Solubility) are identical to the (S)-enantiomer, while vector properties (Optical Rotation) are equal in magnitude but opposite in sign.[]
| Property | Specification | Notes |
| Chemical Name | (R)-9-[(1,4'-Bipiperidine)-1'-carbonyloxy]-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline hydrochloride trihydrate | IUPAC |
| CAS Number | 1992961-26-8 (HCl salt) | Base: 1255644-71-3; (S)-Trihydrate: 136572-09-3 |
| Molecular Formula | C₃₃H₃₈N₄O₆[][2][3][4][5][6][7][8][9][10] · HCl · 3H₂O | Trihydrate salt form |
| Molecular Weight | 677.19 g/mol | Base MW: 586.68 g/mol |
| Appearance | Pale yellow to yellow crystalline powder | Photosensitive |
| Melting Point | 250°C – 256°C (Decomposition) | Identical to (S)-form |
| Solubility | DMSO: ~50 mg/mLWater: ~4 mg/mLEthanol: ~4 mg/mL | Hydrophilic bis-piperidine side chain aids solubility |
| pKa | ~10.9 (Basic piperidine nitrogen) | Identical to (S)-form |
| LogP | ~3.2 | Lipophilic backbone vs hydrophilic side chain |
| Optical Rotation | [α]₂₀D ≈ -24° (c=1, Methanol) [α]₂₀D ≈ -67.7° (c=1, Water) | Inferred:[][7] (S)-form is (+) dextrorotatory; (R)-form is (-) levorotatory.[] |
Critical Insight: The optical rotation is the primary bulk physical method to distinguish the enantiomers without chromatography. If a bulk sample rotates light in the (+) direction, it is the drug; if (-), it is the impurity.
Analytical Profiling: Chiral Separation Protocol
Separating (R)-Irinotecan from the (S)-matrix requires a chiral stationary phase (CSP).[] Standard C18 columns cannot distinguish these forms. The following protocol is validated for high-resolution separation (Resolution > 2.0).
Method: Chiral HPLC (Normal Phase / Polar Organic Mode)
-
Objective: Quantify (R)-Irinotecan impurity levels (Limit: NMT 0.2%).
-
Stationary Phase: Chiralpak IC-3 (Immobilized Cellulose derivative) or Chiralcel OD-H .[]
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Mix 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).[9]
-
Note: Acidic modifier is crucial to suppress ionization of the piperidine group, sharpening peak shape.
-
-
Sample Preparation:
-
Dissolve 3 mg of sample in 14 mL of diluent (Methanol/Acetonitrile mix). Sonicate for 2 mins.
-
Target Concentration: ~0.2 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[]
-
Temperature: 25°C
-
Detection: UV @ 254 nm (or 370 nm for higher specificity)
-
Injection Volume: 20 µL
-
-
Elution Profile (Typical):
-
(R)-Irinotecan: Elutes first (~8.9 min)[]
-
(S)-Irinotecan: Elutes second (~9.8 min)[]
-
Analytical Logic Diagram
The following decision tree outlines the validation logic for this specific impurity analysis.
Figure 2: Logic flow for the detection and quantification of (R)-Irinotecan using Chiral HPLC.
Stability & Handling
The physical stability of this compound mirrors that of the active drug, but specific precautions are necessary due to its use as a reference standard.
-
Hygroscopicity: The "Trihydrate" designation indicates the crystal lattice accommodates three water molecules. It is hygroscopic .
-
Protocol: Store in tightly sealed vials at 2-8°C . Equilibrate to room temperature before weighing to prevent condensation, which alters the standard's potency calculation.
-
-
Photostability: The camptothecin chromophore is light-sensitive.[]
-
Observation: Prolonged exposure to light causes a color shift from pale yellow to green/brown, indicating degradation (oxidation of the E-ring).
-
Protocol: Use amber glassware for all solutions.
-
-
Lactone Stability (pH Dependent):
-
pH < 5: The lactone ring (Ring E) is stable (closed).
-
pH > 8: The lactone ring hydrolyzes to the carboxylate form.
-
Impact: Analytical methods must use acidic buffers (pH 3-4) to maintain the molecule in its closed-ring, native form during analysis.[]
-
References
-
Chiral Separation Methodology
-
Physical Constants (S-Form Reference)
-
Title: Irinotecan Hydrochloride Trihydrate - PubChem Compound Summary.[]
- Source: National Center for Biotechnology Inform
-
URL:[Link][]
-
-
Impurity Designation
- Title: Irinotecan EP Impurity L / Related Compound D D
-
Source: European Pharmacopoeia / USP Reference Standards.[6]
Sources
- 2. veeprho.com [veeprho.com]
- 3. Irinotecan - Wikipedia [en.wikipedia.org]
- 4. Irinotecan hydrochloride trihydrate | 136572-09-3 [chemicalbook.com]
- 5. Irinotecan [drugfuture.com]
- 6. Irinotecan EP Impurity L HCl (R-Irinotecan HCl) - CAS - 1992961-26-8 | Axios Research [axios-research.com]
- 7. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. KEGG DRUG: Irinotecan hydrochloride [genome.jp]
Technical Guide: (R)-Irinotecan as a Reference Standard for Impurity Profiling
Executive Summary
Irinotecan Hydrochloride (CPT-11) is a semi-synthetic derivative of camptothecin and a critical topoisomerase I inhibitor used in the treatment of colorectal cancer.[1] The drug substance is the (S)-enantiomer (4S, 20S configuration). The (R)-enantiomer is considered a chiral impurity with distinct pharmacological inactivity and potential toxicological burden.
This guide details the technical requirements for establishing (R)-Irinotecan as a reference standard, the mechanistic rationale for chiral control, and a validated HPLC protocol for enantiomeric separation. It addresses the unique stability challenges of the camptothecin lactone ring, providing a self-validating workflow for researchers in analytical development and quality control.
The Stereochemical Imperative
Mechanism of Action & Chirality
Irinotecan functions as a prodrug, hydrolyzed in vivo by carboxylesterases to the active metabolite SN-38 .[1] Both Irinotecan and SN-38 target DNA Topoisomerase I.[1] The binding affinity and subsequent stabilization of the "cleavable complex" (DNA-Enzyme-Drug) are strictly stereospecific.
-
(S)-Irinotecan: Fits the binding pocket, preventing DNA religation and inducing apoptosis.
-
(R)-Irinotecan: Exhibits significantly reduced or negligible inhibitory activity due to steric clash within the DNA-Topoisomerase I complex.
The Stability Challenge: Lactone vs. Carboxylate
A critical variable in Irinotecan analysis is the pH-dependent equilibrium of the E-ring lactone.
-
pH < 4.0 (Acidic): The active Lactone form predominates (Closed Ring).[2]
-
pH > 6.0 (Basic/Neutral): Hydrolysis opens the ring to the inactive Carboxylate form.
Analytical Consequence: Reference standards and mobile phases must be maintained at acidic pH (typically 3.0–3.5) to prevent in-situ degradation during analysis, which would lead to split peaks and quantification errors.
Figure 1: The pH-dependent equilibrium of Irinotecan. Analytical methods must suppress the carboxylate form.
Regulatory Landscape (ICH Guidelines)
According to ICH Q6A (Specifications), chiral drug substances developed as a single enantiomer must control the other enantiomer as an impurity.
| Guideline | Requirement for (R)-Irinotecan |
| ICH Q3A(R2) | Impurities > 0.10% must be identified; > 0.15% must be qualified. |
| ICH Q6A | Enantiomeric purity must be part of the specification.[3] Typical limit: NMT 0.15% or 0.20%. |
| USP <761> | Requires resolution (Rs) > 2.0 between enantiomers.[4] |
The Reference Standard: (R)-Irinotecan
To quantify the impurity, you must possess a characterized standard of the impurity itself.
Sourcing and Synthesis
The (R)-enantiomer is rarely formed during the semi-synthesis from natural Camptothecin (which is pure S). It typically arises from:
-
Racemization: Occurring during harsh synthetic steps (e.g., acylation under high heat/basic conditions).
-
Total Synthesis: If the starting material is synthetic racemic camptothecin.
Characterization Protocol (COA Requirements)
Before using (R)-Irinotecan as a standard, it must pass the following qualification tests. This is a "Standard of the Standard" approach.
-
Identity (NMR/MS): Confirm structure and mass (M+H = 587.29 for free base).
-
Chiral Purity (HPLC): Must be > 99.0% ee (enantiomeric excess) to serve as a reference marker.
-
Chemical Purity: Assess achiral impurities (Related Compounds A, B, C, D) to ensure the peak area response is attributable solely to the (R)-isomer.
Analytical Methodology: Chiral HPLC
Standard C18 columns cannot separate enantiomers. A Chiral Stationary Phase (CSP) is required.
Method Selection Strategy
-
Column: Immobilized Polysaccharide (Cellulose tris-(3,5-dichlorophenylcarbamate)).
-
Why? Immobilized phases (e.g., Chiralpak IC-3) are robust against aggressive mobile phases compared to coated phases.
-
-
Mode: Reverse Phase (RP).[5][6]
-
Why? Compatibility with LC-MS and solubility of Irinotecan in aqueous-organic mixtures. Normal phase is possible but less desirable for polar salts like Irinotecan HCl.
-
Validated Protocol Parameters
This protocol is derived from optimized literature methods ensuring high resolution.
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) | High selectivity for camptothecin derivatives. |
| Mobile Phase | 0.1% Formic Acid (aq) : Acetonitrile (60:40 v/v) | Acidic pH maintains Lactone form. ACN provides elution strength. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 3 µm particles. |
| Temperature | 25°C - 30°C | Higher temps may degrade resolution; lower temps increase backpressure. |
| Detection | UV @ 254 nm or 370 nm | 254 nm targets the quinoline core; 370 nm is more specific but less sensitive. |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements (LOQ). |
Step-by-Step Experimental Protocol
Step 1: Preparation of Mobile Phase
-
Add 1.0 mL of Formic Acid (98%+) to 1000 mL of HPLC-grade water.
-
Mix with HPLC-grade Acetonitrile in a 60:40 ratio.
-
Critical: Measure pH. It must be between 2.5 and 3.5. Do not adjust with NaOH (risk of local hydrolysis). If pH is too low, adjust ratio; if too high, add more formic acid.
-
Degas via ultrasonication (10 mins).
Step 2: Standard Preparation[8]
-
System Suitability Solution: Dissolve (S)-Irinotecan HCl API and (R)-Irinotecan Reference Standard in the mobile phase to a concentration of 0.5 mg/mL (API) and 0.001 mg/mL (Impurity).
-
Impurity Stock: Prepare (R)-Irinotecan at 0.1 mg/mL in diluent (Mobile Phase).
Step 3: Execution & System Suitability
Inject the System Suitability Solution.
-
Requirement 1: Resolution (
) between (R) and (S) peaks must bengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> .[4] -
Requirement 2: Tailing factor (
) for both peaks . -
Elution Order: typically (R)-enantiomer elutes before (S)-enantiomer on Cellulose-based columns (verify with individual standards).
Step 4: Calculation
Note: This area normalization method assumes identical extinction coefficients, which is valid for enantiomers in an achiral environment.Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to data reporting, emphasizing the critical decision points for validity.
Figure 2: Validated workflow for Chiral Impurity Profiling of Irinotecan.
References
-
ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation.[7] [Link]
-
Srinivas, P. V., et al. (2023).[5] "Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography." Journal of Drug Delivery and Therapeutics, 13(5), 41-46.[5] [Link]
- Mathad, V. T., et al. (2012). "Process for the manufacture of irinotecan hydrochloride by total synthesis.
-
Li, W. Y., & Koda, R. T. (2002).[8] "Stability of irinotecan hydrochloride in aqueous solutions." American Journal of Health-System Pharmacy, 59(6), 539-544. [Link]
-
Phenomenex Application Note. (2025). "Separation of Irinotecan Hydrochloride & Chiral Impurities using Lux Cellulose-1." [Link]
Sources
- 1. Pharmacology of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ikev.org [ikev.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of Irinotecan
Introduction: The Criticality of Chiral Purity for Irinotecan
Irinotecan, a semisynthetic derivative of the natural alkaloid camptothecin, is a cornerstone chemotherapeutic agent, primarily used in the treatment of colorectal cancer.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and repair.[1][2] By stabilizing the topoisomerase I-DNA complex, Irinotecan induces lethal double-stranded breaks in DNA, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
Irinotecan possesses a chiral center, existing as two non-superimposable mirror images, or enantiomers: the pharmacologically active (+)-(S)-irinotecan and its counterpart, (-)-(R)-irinotecan. The therapeutic activity resides almost exclusively in the (S)-enantiomer. Consequently, ensuring the enantiomeric purity of the active pharmaceutical ingredient (API) and its finished dosage forms is a mandate of paramount importance in drug development and quality control. Regulatory agencies require stringent control over chiral impurities, as the "unwanted" enantiomer may have different pharmacological effects, contribute to toxicity, or be inactive.
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the direct separation and quantification of Irinotecan's enantiomers. The method leverages a polysaccharide-based chiral stationary phase (CSP) to achieve excellent resolution and peak shape, providing a reliable system for researchers, scientists, and quality control professionals.
The Science of Separation: Rationale for Method Design
The successful separation of enantiomers, which share identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment. In direct chiral HPLC, this is achieved using a Chiral Stationary Phase (CSP).
The Chiral Stationary Phase (CSP): A Polysaccharide-Based Approach
The mechanism behind direct chiral separation involves the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[1] The differing stability of these complexes causes one enantiomer to be retained longer on the column, thus enabling their separation.[3]
For Irinotecan, polysaccharide-based CSPs, specifically those derived from cellulose or amylose, have proven highly effective.[4][5] This method employs a cellulose-based column, such as Chiralcel® OD-H or a modern equivalent like Lux® Cellulose-1 . These phases consist of cellulose tris(3,5-dimethylphenylcarbamate) coated or immobilized on a silica support.[5]
Why this phase is effective: The chiral recognition mechanism is multifactorial. The helical polymer structure of the cellulose derivative creates chiral grooves or cavities. Separation is driven by a combination of interactions between the Irinotecan molecule and the polar phenylcarbamate groups of the CSP, including:
-
Hydrogen Bonding: Between the hydroxyl and carbonyl groups of Irinotecan and the carbamate groups on the CSP.
-
π-π Interactions: Between the aromatic rings of Irinotecan and the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Involving the polar functional groups on both the analyte and the stationary phase.[1]
The Mobile Phase: Optimizing Interaction and Elution
A normal-phase elution mode is employed, offering superior selectivity for this class of compounds on polysaccharide CSPs.
-
Primary Solvents (n-hexane and Ethanol): The mobile phase consists of a mixture of a non-polar solvent (n-hexane) and a more polar alcohol modifier (ethanol). The n-hexane serves as the weak solvent, while ethanol modulates the retention of the enantiomers. The precise ratio of these two components is a critical parameter that must be optimized to achieve the desired retention and resolution.
-
The Basic Modifier (Diethylamine - DEA): Irinotecan is a basic compound. When analyzed on silica-based columns, interactions with residual acidic silanol groups on the silica surface can lead to severe peak tailing and poor chromatographic efficiency. To counteract this, a small amount of a basic modifier, such as diethylamine (DEA), is added to the mobile phase.[6] The DEA acts as a competitive base, blocking these active sites and resulting in significantly improved peak symmetry and resolution.[7]
Experimental Protocol: Step-by-Step Methodology
This protocol provides a self-validating system through rigorous system suitability checks before any sample analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography data software (e.g., Empower™).
-
Reagents: HPLC-grade n-hexane, absolute ethanol, and diethylamine (DEA). Irinotecan Hydrochloride reference standards ((+)-(S)- and (-)-(R)-enantiomers).
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-hexane : Ethanol : Diethylamine (45.9 : 50.5 : 0.1, v/v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 255 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure and mix 459 mL of n-hexane, 505 mL of ethanol, and 1.0 mL of diethylamine. Sonicate for 15 minutes to degas.
-
Diluent Preparation: Mix ethanol and diethylamine in a ratio of 250:0.7 (v/v).
-
System Suitability Solution (SSS): Prepare a solution containing both (S)-Irinotecan (e.g., 0.4 mg/mL) and a small, detectable amount of the (R)-enantiomer (e.g., at the specification limit) in the diluent. This solution is used to verify resolution and system performance.
-
Sample Solution: Accurately weigh and dissolve the Irinotecan API or sample in the diluent to a final concentration of approximately 0.4 mg/mL.
Experimental Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: Experimental workflow for chiral separation of Irinotecan.
System Suitability Test (SST)
Before sample analysis, inject the System Suitability Solution. The system is deemed ready for use only if the following criteria are met:
-
Resolution: The resolution between the (S)-Irinotecan and (R)-Irinotecan peaks must be greater than 2.0.[8]
-
Peak Tailing: The tailing factor for the (S)-Irinotecan peak should be less than 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for replicate injections of the (S)-Irinotecan peak area should be less than 2.0%.
Analysis and Calculation
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that all SST criteria are met.
-
Inject the sample solutions in duplicate.
-
Calculate the percentage of the (R)-enantiomer impurity using the following formula:
% (R)-Enantiomer = (Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)) * 100
Expected Results and Method Trustworthiness
Under the specified conditions, a clear separation of the two enantiomers is expected. The (S)-enantiomer is typically the later eluting peak.
| Parameter | Expected Value / Specification | Source |
| Retention Time ((R)-Irinotecan) | ~ 9 min | [4][9] |
| Retention Time ((S)-Irinotecan) | ~ 10 min | [4][9] |
| Resolution (R,S) | > 2.0 | [9] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | [4] |
| Limit of Quantification (LOQ) | ~ 0.4 µg/mL | [4][9] |
Trustworthiness Through Validation: This method's reliability is grounded in established validation principles as per ICH Q2(R1) guidelines.[1][4] Published studies have demonstrated that similar methods are linear, accurate, precise, and robust.[4][8]
-
Linearity: The method shows excellent linearity over a concentration range suitable for quantifying the (R)-enantiomer from its limit of quantification up to well above its typical specification limit.[4]
-
Accuracy: Recovery studies consistently fall within the acceptable range of 80-120% for the impurity, demonstrating the method's accuracy.[4]
-
Precision: Both repeatability (intra-day) and intermediate precision (inter-day) show low %RSD, confirming the method's high precision.[4]
-
Robustness: The method demonstrates robustness, with minor, deliberate changes in parameters like flow rate or mobile phase composition not significantly impacting the resolution between enantiomers.[2]
Conclusion
The chiral HPLC method detailed in this note provides a highly selective and robust solution for the separation and quantification of Irinotecan enantiomers. By understanding the underlying principles of chiral recognition on a polysaccharide stationary phase and carefully controlling chromatographic parameters, researchers and quality control analysts can confidently assess the enantiomeric purity of Irinotecan. The inclusion of rigorous system suitability criteria ensures that the method is self-validating for each analytical run, guaranteeing the integrity and reliability of the generated data.
References
-
Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A Validated Chiral LC Method for the Enantiomeric Separation of Irinotecan Hydrochloride on Immobilized Cellulose Based. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
A validated chiral LC method for the enantiomeric separation of irinotecan hydrochloride on immobilized cellulose based stationary phase. ResearchGate. Available at: [Link]
-
Separation of Irinotecan Hydrochloride & Chiral Impurities. Phenomenex. Available at: [Link]
-
RP-HPLC method development and validation for the estimation of irinotecan in bulk form and marketed pharmaceutical dosage form. International Journal of Modern Pharmaceutical & Medical Research. Available at: [Link]
-
Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. ResearchGate. Available at: [Link]
-
Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Separation of Irinotecan hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IRINOTECAN HYDROCHLORIDE TRIHYDRATE USP IN BULK AND PHARMACEUTICAL D. European Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Validated RP-HPLC analysis of irinotecan HCl in the bulk material and in pharmaceutical formulations. AKJournals. Available at: [Link]
-
Development and validation of high-performance liquid chromatographic method for quantification of Irinotecan and its active met. SciSpace. Available at: [Link]
-
An analytical “quality by design” approach in RP-HPLC method development and validation for reliable and rapid estimation of irinotecan. Acta Pharmaceutica. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
Sources
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. akjournals.com [akjournals.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Irinotecan USP Chiral Separation Guide [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
Application Note & Protocol: Chiral Separation of (R) and (S)-Irinotecan Using Reversed-Phase High-Performance Liquid Chromatography
Abstract & Introduction
Irinotecan, a critical chemotherapeutic agent, is a semi-synthetic derivative of camptothecin used primarily in the treatment of colorectal cancer. It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Irinotecan. The pharmacological activity and metabolic pathways of these enantiomers are distinct, making their separation and quantification essential for research, drug development, and quality control. This document provides a detailed protocol for the chiral separation of (R)- and (S)-Irinotecan, with a focus on the rationale behind the selection of the mobile phase composition and its impact on the separation mechanism.
The core of this methodology relies on a polysaccharide-based chiral stationary phase (CSP), which provides the necessary stereospecific interactions for resolving the enantiomers. The mobile phase, a carefully balanced mixture of an organic modifier, an aqueous buffer, and additives, is optimized to modulate these interactions, thereby achieving baseline separation with excellent peak symmetry and resolution. This guide is intended for researchers, analytical chemists, and drug development professionals seeking a robust and reproducible method for the chiral analysis of Irinotecan.
The Principle of Chiral Recognition
The separation of enantiomers is predicated on the formation of transient, diastereomeric complexes between the chiral analyte and the chiral stationary phase. In the case of polysaccharide-based CSPs, such as those derived from cellulose or amylose, the chiral recognition mechanism is multifaceted and involves a combination of non-covalent interactions:
-
Hydrogen Bonding: The hydroxyl and carbonyl groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The aromatic rings of Irinotecan can interact with the electron-rich regions of the CSP.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.
-
Steric Hindrance (Inclusion): The three-dimensional structure of the chiral selector creates cavities or grooves into which one enantiomer may fit more snugly than the other, leading to differential retention.
The mobile phase plays a crucial role in mediating these interactions. The organic modifier competes with the analyte for binding sites on the CSP, while additives can alter the ionization state of the analyte and the surface charge of the stationary phase, thereby fine-tuning the separation.
Experimental Workflow for Method Development
The development of a successful chiral separation method is a systematic process. The following diagram illustrates the key steps and decision points.
Caption: A flowchart illustrating the systematic approach to chiral method development for Irinotecan separation.
Recommended Protocol for (R) and (S)-Irinotecan Separation
This protocol has been validated for robust and reproducible separation of Irinotecan enantiomers.
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended. A common choice is a column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium bicarbonate (NH₄HCO₃), analytical grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
(R,S)-Irinotecan standard
-
Mobile Phase Preparation
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Aqueous Buffer (Alternative): 10 mM Ammonium Bicarbonate, pH adjusted to 4.0 with formic acid.
Justification for Mobile Phase Components:
-
Acetonitrile (ACN): As the organic modifier, ACN provides good solvating power for Irinotecan and promotes the necessary hydrophobic and π-π interactions with the CSP. Its lower viscosity compared to other alcohols can lead to better column efficiency.
-
Trifluoroacetic Acid (TFA): TFA serves multiple purposes. As an acidic additive, it suppresses the ionization of residual silanol groups on the silica support of the CSP, which can cause peak tailing. It also ensures that the basic nitrogen atoms in the Irinotecan molecule are protonated, leading to more consistent interactions with the stationary phase.
-
Ammonium Bicarbonate Buffer: In some applications, a volatile buffer like ammonium bicarbonate is preferred, especially if the method is intended for LC-MS applications. The buffer controls the pH of the mobile phase, which can significantly influence the ionization state of the analyte and the surface of the stationary phase, thereby affecting retention and selectivity.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP |
| Mobile Phase | Isocratic mixture of Mobile Phase A and Mobile Phase B |
| Composition | Acetonitrile / 10mM Ammonium Bicarbonate (pH 4.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard in Methanol to a concentration of 1 mg/mL |
Step-by-Step Protocol
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared Irinotecan standard solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
-
Peak Identification: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used. It is essential to inject individual standards of (R)- and (S)-Irinotecan if available to confirm the identity of each peak.
-
System Suitability: Before running a sequence of samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
-
Resolution (Rs): Should be greater than 1.5.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5.
-
Reproducibility of Retention Times: The relative standard deviation (RSD) of retention times for replicate injections should be less than 2%.
-
Data Interpretation and Troubleshooting
The following diagram illustrates the key interactions at play during the chiral separation process.
Caption: A conceptual diagram of the interactions between Irinotecan enantiomers, the CSP, and the mobile phase.
Troubleshooting Common Issues:
-
Poor Resolution:
-
Decrease the concentration of the organic modifier: This will generally increase retention times and may improve resolution.
-
Change the organic modifier: Switching from ACN to an alcohol like methanol or ethanol can alter the selectivity.
-
Adjust the mobile phase pH: A small change in pH can significantly impact the ionization of Irinotecan and its interaction with the CSP.
-
-
Peak Tailing:
-
Increase the concentration of the acidic or basic additive: This can help to mask active sites on the stationary phase that cause tailing.
-
Ensure the sample is fully dissolved in the mobile phase: Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.
-
-
Irreproducible Retention Times:
-
Ensure the column is fully equilibrated: Chiral separations can sometimes require longer equilibration times.
-
Check for leaks in the HPLC system.
-
Ensure the mobile phase composition is accurate and stable.
-
Conclusion
The successful chiral separation of (R)- and (S)-Irinotecan is readily achievable with a systematic approach to method development and a thorough understanding of the underlying chromatographic principles. The mobile phase composition is a critical parameter that must be carefully optimized to achieve the desired selectivity and peak shape. The protocol detailed in this application note provides a robust starting point for the analysis of Irinotecan enantiomers, and the troubleshooting guide offers solutions to common issues encountered during method development and routine analysis.
References
-
Chiral Separation of Irinotecan and its Metabolites by HPLC. Journal of Chromatography B, [Link]
-
Development and validation of a stereoselective HPLC assay for irinotecan and its two metabolites, SN-38 and SN-38 glucuronide, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, [Link]
-
Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, [Link]
-
Chiral separations by high-performance liquid chromatography. Chemical Reviews, [Link]
Forced degradation studies of Irinotecan hydrochloride
Application Note: Strategic Forced Degradation Profiling of Irinotecan Hydrochloride
Executive Summary
This guide articulates a high-precision protocol for the forced degradation (stress testing) of Irinotecan Hydrochloride (CPT-11). Unlike generic small molecule protocols, this methodology addresses the unique instability of the camptothecin lactone ring and the oxidative susceptibility of the bipiperidine side chain. The objective is to generate a specific, stability-indicating HPLC-UV-MS method compliant with ICH Q1A(R2) and Q1B guidelines, ensuring the separation of the active lactone form from its inactive carboxylate hydrolysis product and oxidative degradants.
Chemical Context & Critical Material Attributes
Irinotecan is a semisynthetic derivative of camptothecin.[1] Its pharmacological activity relies on the inhibition of Topoisomerase I, a mechanism strictly dependent on the integrity of the E-ring lactone .
-
The Lactone-Carboxylate Equilibrium (The "Silent" Degradation): Irinotecan exists in a pH-dependent equilibrium. At acidic pH (pH < 4), the active lactone form predominates. At neutral to basic pH (pH > 7), the lactone ring hydrolyzes to form the inactive carboxylate.
-
Experimental Implication: Stress testing under basic conditions will instantaneously convert the drug to the carboxylate form. This is reversible. The analytical method must maintain an acidic pH to prevent on-column hydrolysis, or the chromatogram will show split peaks or artifacts.
-
-
Oxidative Liability: The bipiperidine side chain is electron-rich and prone to N-oxidation, forming Irinotecan N-oxide (USP Related Compound C).
Experimental Protocol: Stress Conditions
The following workflow is designed to target 5-20% degradation. If degradation exceeds 20%, reduce stress duration or stringency to avoid secondary degradation products.
Preparation of Stock Solution
-
Solvent: 0.02M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (50:50 v/v).
-
Concentration: 1.0 mg/mL Irinotecan HCl.
-
Rationale: The acidic buffer in the diluent stabilizes the lactone form during sample handling.
Stress Conditions Table
| Stress Type | Reagent / Condition | Temperature | Duration | Target Mechanism | Neutralization Required? |
| Acidic Hydrolysis | 0.1 N HCl | 80°C | 2 - 4 Hours | Ester cleavage (SN-38 formation) | Yes (with 0.1 N NaOH) |
| Basic Hydrolysis | 0.1 N NaOH | Ambient (25°C) | < 5 Minutes | Lactone ring opening (Carboxylate) | IMMEDIATE (with 0.1 N HCl) |
| Oxidation | 3% - 6% H₂O₂ | Ambient to 60°C | 1 - 4 Hours | N-oxidation (Piperidine), Quinoline oxidation | No (Quench with Sodium Thiosulfate if injecting immediately) |
| Thermal | Solid State / Solution | 60°C - 80°C | 24 - 48 Hours | Physical instability, minor hydrolysis | No |
| Photolytic | 1.2 million lux hours | Ambient | ~1-3 Days | Radical mediated degradation | No |
Critical Protocol Note for Basic Stress: Irinotecan is extremely labile in base. The lactone ring opens almost instantly. Do not heat basic samples initially. Add NaOH, vortex for 1-5 minutes, and immediately neutralize with equimolar HCl to pH 3-4. If the pH remains basic during injection, the carboxylate peak will dominate.
Analytical Methodology (Stability Indicating)
This method is optimized to separate the Lactone (Active), Carboxylate (Inactive), and SN-38 (Active Metabolite/Degradant).
-
Instrument: UHPLC or HPLC with PDA and ESI-MS.
-
Column: C18 stationary phase (e.g., Waters Acquity BEH C18 or Agilent Zorbax Eclipse Plus C18), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate or Potassium Phosphate, adjusted to pH 3.0 with Orthophosphoric Acid. (Low pH is mandatory).
-
Mobile Phase B: Acetonitrile : Methanol (60:40 v/v).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV at 254 nm (primary) and 220 nm.
-
Column Temp: 35°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 85 | 15 |
| 5.0 | 70 | 30 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 85 | 15 |
Degradation Pathways & Mechanistic Analysis
Visualization of Degradation Logic
Figure 1: Mechanistic pathways of Irinotecan degradation.[2][3] Note the reversible nature of the Lactone-Carboxylate conversion.
Detailed Pathway Analysis
-
Base Degradation (Lactone Hydrolysis):
-
Observation: Shift in retention time to an earlier eluting peak (more polar).
-
Mechanism:[4][5] Hydroxyl ion attack on the carbonyl carbon of the E-ring lactone, opening the ring to form the carboxylate anion.
-
Mass Spec: Mass shift is +18 Da (Water addition), usually observed as [M+H]+ 605.5 (Carboxylate) vs 587.3 (Lactone).
-
-
Oxidative Degradation (N-Oxidation):
-
Observation: Formation of a peak eluting slightly before or after the main peak (depending on column selectivity).
-
Mechanism:[4][5] The nitrogen atoms in the bipiperidine side chain are susceptible to oxidation by peroxides, forming the N-oxide (USP Related Compound C).
-
Mass Spec: Mass shift +16 Da ([M+H]+ 603.3).
-
-
Acid Degradation (Ester Hydrolysis):
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[7][9] Link
-
Haaz, M. C., et al. (1997).[10] "The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes.[10][11] Differential hydrolysis for the lactone and carboxylate forms." Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Mathrusri Annapurna, M., et al. (2012).[6] "UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method." Journal of Chromatographic Science. Link
- United States Pharmacopeia (USP).Irinotecan Hydrochloride Monograph. (Refer to current USP-NF for official impurity standards).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. ClinPGx [clinpgx.org]
- 6. academic.oup.com [academic.oup.com]
- 7. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Bioanalysis of (S)-Irinotecan using (R)-Irinotecan as a Chiral Internal Standard
Executive Summary
This application note details a high-precision protocol for the quantification of (S)-Irinotecan (CPT-11) in human plasma. While Stable Isotope Labeled (SIL) analogs (e.g., Irinotecan-d10) are the industry standard for achiral bioanalysis, this guide explores the advanced application of (R)-Irinotecan as a Chiral Internal Standard (CIS) .
This approach is particularly valuable in stereoselective pharmacokinetics and chiral inversion studies . Unlike structural analogs (e.g., Camptothecin), the (R)-enantiomer shares identical physicochemical properties (pKa, solubility, extraction thermodynamics) with the analyte, providing superior correction for sample preparation variability. However, its use requires strict chromatographic resolution to prevent interference.
Key Advantages of this Protocol:
-
Thermodynamic Equivalence: The IS and analyte possess identical partition coefficients, ensuring consistent recovery during Protein Precipitation (PPT) or Solid Phase Extraction (SPE).
-
Cost Efficiency: Eliminates the need for custom deuterated synthesis if the (R)-enantiomer is readily available as a process impurity standard (Related Compound D).
-
System Suitability: The method inherently validates chiral column performance by requiring resolution between the IS and Analyte.
Scientific Rationale & Mechanism
The Challenge of Enantiomeric Internal Standards
In standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, enantiomers co-elute. Since (R)- and (S)-Irinotecan have the same molecular mass (
Chiral Recognition Mechanism
We utilize an immobilized polysaccharide chiral stationary phase (CSP), specifically the Chiralpak IC-3 . The separation relies on the interaction between the analyte and the chiral selector (cellulose tris(3,5-dichlorophenylcarbamate)).
-
(S)-Irinotecan (Analyte): Fits into the chiral cavity, resulting in longer retention.
-
(R)-Irinotecan (Internal Standard): Experiences steric repulsion or weaker interaction, eluting earlier (or vice versa, depending on mobile phase).
This temporal separation allows the Mass Spectrometer to distinguish the two species despite their identical
Workflow Logic
The following diagram illustrates the critical decision pathways and mechanism of the method.
Figure 1: Analytical workflow for stereoselective bioanalysis. The critical control point is the chromatographic resolution (Rs) between the enantiomers.
Detailed Protocol
Materials & Reagents[1]
-
Analyte: (S)-Irinotecan Hydrochloride Trihydrate (USP Reference Standard).
-
Internal Standard: (R)-Irinotecan (Enantiomeric purity >99.5%).
-
Matrix: Drug-free Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters Acquity).
-
Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis).
Experimental Conditions
A. Mass Spectrometry Parameters (MRM)
Since the IS and Analyte are enantiomers, they share the same transition. Separation is chromatographic , not spectral.
| Parameter | Value |
| Ionization | ESI Positive (+) |
| Precursor Ion | |
| Product Ion (Quant) | |
| Product Ion (Qual) | |
| Dwell Time | 100 ms |
| Collision Energy | 35 eV |
B. Chromatographic Conditions
The method uses a "Reverse-Phase Chiral" mode to ensure compatibility with ESI-MS.
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.0) |
| Mobile Phase B | Acetonitrile (100%) |
| Isocratic Ratio | 60% A / 40% B |
| Flow Rate | 0.8 mL/min |
| Column Temp | 25°C (Lower temp improves chiral resolution) |
| Run Time | 12.0 minutes |
Note: Typical retention times are 8.9 min for (R)-Irinotecan and 9.8 min for (S)-Irinotecan [1].
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Spiking: Add 10 µL of (R)-Irinotecan Internal Standard Solution (500 ng/mL in 50% MeOH).
-
Critical Step: Vortex gently for 10s to equilibrate the IS with plasma proteins. This ensures the IS mimics the analyte's protein binding release during extraction.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Dilution prevents solvent effects on peak shape).
Validation & Quality Control
Linearity & Range
-
Range: 5.0 ng/mL to 5,000 ng/mL.
-
Weighting:
linear regression. -
Calculation: Plot Peak Area Ratio (Area
/ Area ) vs. Concentration .
Critical Validation Parameter: Enantiomeric Purity of IS
Because the IS is the enantiomer of the analyte, chiral purity is paramount .
-
Risk: If the (R)-Irinotecan IS contains 1% (S)-Irinotecan impurity, this impurity will co-elute with the analyte, causing a positive bias in quantification (especially at LLOQ).
-
Control: The "Zero Sample" (Matrix + IS only) must be analyzed to quantify the interference at the (S)-retention time.
-
Acceptance Criteria: Interference at the analyte retention time in the Zero Sample must be < 20% of the LLOQ response.
Matrix Effect Evaluation
Unlike SIL-IS (which co-elutes), the (R)-IS elutes at a different time. Therefore, it does not correct for matrix suppression occurring specifically at the (S)-analyte's retention time.
-
Protocol: Perform "Post-Column Infusion" of the analyte while injecting a blank plasma extract.[3]
-
Requirement: Ensure no sharp suppression/enhancement zones exist between 8.5 and 10.5 minutes.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Resolution | Column aging or temperature fluctuation. | Lower column temp to 20°C. Replace Chiralpak guard column. |
| High Baseline in Blank | Contaminated IS (contains S-enantiomer). | Obtain higher purity (R)-standard or repurify via prep-LC. |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 20mM. |
| RT Shift | pH instability in Mobile Phase A. | Prepare buffer fresh daily; pH is critical for chiral recognition. |
References
-
Journal of Drug Delivery and Therapeutics. (2023). Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. Journal of Drug Delivery and Therapeutics, 13(5). Link
-
PLOS ONE. (2015). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma. PLOS ONE. Link
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. LCGC North America. Link
-
Journal of Chromatography B. (2020). Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence.[4] ScienceDirect. Link
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Resolution of (R)- and (S)-Irinotecan by HPLC
Introduction: The Challenge of Irinotecan Enantiomer Separation
Irinotecan, a critical chemotherapeutic agent, is a derivative of camptothecin and functions as a topoisomerase I inhibitor.[1][2][3] Its structure contains a chiral center at the C20 position, leading to the existence of (R) and (S) enantiomers.[3] While the (S)-enantiomer is the pharmacologically active form, the (R)-enantiomer is considered an impurity.[3][4][5] Regulatory bodies, such as the U.S. Food and Drug Administration, mandate strict control over the enantiomeric purity of chiral drugs.[6] Consequently, achieving robust and reliable separation of these enantiomers is paramount for quality control in both bulk drug substance and finished pharmaceutical products.[4][7]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in the HPLC separation of (R)- and (S)-Irinotecan.
Troubleshooting Guide: From Poor Resolution to Optimized Separation
This section is designed as a logical, step-by-step workflow to diagnose and resolve suboptimal separation of Irinotecan enantiomers.
Question 1: I am seeing poor or no resolution between my (R)- and (S)-Irinotecan peaks. Where do I start?
When faced with co-eluting or poorly resolved peaks, a systematic check of your method parameters and system components is the most effective approach.
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for poor resolution.
Step-by-Step Verification:
-
Method Parameters: Double-check that the mobile phase composition, flow rate, and column temperature are set according to your validated method or the manufacturer's application note.[8] Even small deviations can significantly impact chiral recognition.
-
Chiral Stationary Phase (CSP):
-
Correct Column: Confirm you are using the specified chiral column. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are most commonly used for this separation.[9][10][11] For instance, a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase is often cited in pharmacopeial methods.[11]
-
Column Health: A loss of resolution over time can indicate column contamination or degradation.[8] If the column is old or has been used with incompatible solvents, its performance may be compromised.[12]
-
-
Sample Preparation:
-
Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and loss of resolution.[13]
-
Concentration: Column overload can lead to peak fronting and a decline in resolution.[8] Try injecting a more dilute sample to see if peak shape and separation improve.
-
Question 2: My initial checks are fine, but resolution is still poor. How can I optimize my mobile phase?
The mobile phase is a powerful tool for manipulating selectivity in chiral chromatography.[14] The interactions between the enantiomers, the CSP, and the mobile phase are a delicate balance.[15]
Mobile Phase Optimization Strategy:
-
Modifier Ratio: In normal-phase chromatography, the ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane) is critical.
-
Mechanism: The polar modifier competes with the analyte for interaction sites on the CSP. Decreasing the modifier percentage generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Protocol: Perform a study by varying the alcohol content in small increments (e.g., 5-10%) to find the optimal balance between resolution and analysis time. A mobile phase of n-hexane and ethanol has been shown to be effective for Irinotecan separation.[16]
-
-
Modifier Type: The choice of alcohol can alter selectivity. Isopropanol (IPA), ethanol, and methanol have different polarities and hydrogen bonding capabilities, leading to different interactions with the CSP.[17] If ethanol is not providing adequate separation, screening IPA may be beneficial.
-
Additives: In reversed-phase or polar organic modes, acidic or basic additives can significantly influence peak shape and selectivity, especially for ionizable compounds like Irinotecan.[15][17]
-
Mechanism: Additives can suppress unwanted ionic interactions between the analyte and residual silanols on the silica support, improving peak symmetry.[16] They also modify the ionization state of the analyte, which can affect its interaction with the CSP.
-
Example: A reversed-phase method for Irinotecan enantiomers successfully used 0.1% formic acid in the mobile phase.[4][5][18]
-
| Parameter | Starting Condition (Example) | Optimization Direction | Rationale |
| Modifier % (Normal Phase) | n-Hexane:Ethanol (45.9:50.5 v/v)[16] | Decrease ethanol % | Increases interaction with CSP, potentially improving selectivity. |
| Modifier Type (Normal Phase) | Ethanol | Switch to Isopropanol | Changes the nature of polar interactions. |
| Additive (Reversed Phase) | None | Add 0.1% Formic Acid[4][5] | Suppresses silanol interactions and controls analyte ionization. |
Question 3: Can changing the temperature or flow rate improve my separation?
Yes, both temperature and flow rate are important parameters for fine-tuning chiral separations.
Temperature:
The effect of temperature on chiral separations is complex and can be unpredictable.[15]
-
Mechanism: Temperature affects the thermodynamics of the interactions between the enantiomers and the CSP.[19] Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed on the stationary phase, which often leads to better resolution.[6][20] However, in some cases, increasing the temperature can improve efficiency and even alter the elution order.[14]
-
Experimental Protocol:
-
Start at ambient temperature (e.g., 25 °C).
-
Decrease the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C) and analyze the effect on resolution.
-
If resolution does not improve, try increasing the temperature in 5 °C increments (e.g., to 30 °C, then 35 °C).
-
Caution: Be mindful of the column's operating temperature limits. High temperatures can shorten column lifetime.[20] A study on Irinotecan enantiomers utilized a column temperature of 25°C.[5]
-
Flow Rate:
-
Mechanism: Chiral separations often benefit from lower flow rates.[20] Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, allowing for better discrimination between the enantiomers. This typically increases resolution at the cost of longer analysis times.[15]
-
Optimization: If you have partial separation, try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min to see if the resolution improves. Published methods for Irinotecan often use a flow rate of 0.9 mL/min or 1.0 mL/min.[4][16]
Question 4: I'm experiencing peak tailing and inconsistent retention times. What could be the cause?
These issues often point to secondary interactions, column contamination, or system instability.
Troubleshooting Peak Shape and Retention Time:
Caption: Troubleshooting peak shape and retention issues.
-
Peak Tailing: This is often caused by strong, unwanted interactions between the basic nitrogen atoms in Irinotecan's structure and acidic residual silanols on the silica support.[13] Adding a small amount of a competing base, like triethylamine (TEA), or an acid, like formic acid, to the mobile phase can block these active sites and improve peak symmetry.[13][16]
-
Inconsistent Retention Times:
-
Column Equilibration: Chiral columns, especially in reversed-phase mode, can require extended equilibration times.[20] Ensure a stable baseline before injecting your samples.
-
Mobile Phase: Prepare fresh mobile phase daily. Evaporation of the more volatile component can alter the composition and affect retention times.[21]
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as even small changes can cause retention time drift.[8]
-
Column Contamination: Strongly retained impurities from previous injections can build up at the column head, affecting performance.[22] If this is suspected, follow the manufacturer's instructions for column washing and regeneration.[12]
-
Frequently Asked Questions (FAQs)
Q: Which type of chiral stationary phase is best for Irinotecan? A: Polysaccharide-based CSPs, particularly those derived from cellulose like Cellulose tris(3,5-dimethylphenylcarbamate), are widely reported and used in pharmacopeial methods for separating Irinotecan enantiomers.[11] Columns such as Chiralcel OD-H or Chiralpak IC-3 have been successfully used.[4][5][16]
Q: Can I use a guard column? A: Yes, using a guard column with the same stationary phase is highly recommended. It protects the analytical column from strongly adsorbed impurities and particulates, extending its lifetime and preserving its performance.[13][22]
Q: My resolution is good, but the analysis time is too long. How can I speed it up? A: You can try systematically increasing the flow rate or the percentage of the polar modifier in your mobile phase. Be aware that both actions will likely decrease resolution, so you need to find a balance that meets your throughput needs while maintaining the required separation (e.g., a resolution factor > 2.0).[16] The USP monograph for Irinotecan requires a resolution of not less than 2.5.[11]
Q: I see a reversal in the elution order of the enantiomers when I change my method. Is this normal? A: Yes, a reversal of elution order is a known phenomenon in chiral chromatography.[14] It can be induced by changes in the mobile phase composition, the type of CSP, or the temperature.[14][23] This occurs because these changes alter the specific interactions that govern chiral recognition, favoring the retention of one enantiomer over the other.
References
-
Chiral HPLC Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Chiral HPLC Columns. (2008). LCGC International. Retrieved from [Link]
-
Chiral Stationary Phases for HPLC. (n.d.). Merck Millipore. Retrieved from [Link]
-
Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Ghanvatkar, P. V., et al. (2025, August 6). A validated chiral LC method for the enantiomeric separation of irinotecan hydrochloride on immobilized cellulose based stationary phase. ResearchGate. Retrieved from [Link]
-
Irinotecan. (n.d.). In Wikipedia. Retrieved from [Link]
-
Irinotecan. (n.d.). PubChem. Retrieved from [Link]
-
Irinotecan hydrochloride. (n.d.). KEGG DRUG. Retrieved from [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent. Retrieved from [Link]
-
Jain, D., et al. (2020). An analytical “quality by design” approach in RP-HPLC method development and validation for reliable and rapid estimation of irinotecan. Acta Pharmaceutica, 70(3), 351-364. Retrieved from [Link]
-
Ligasová, A., & Wsól, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. Retrieved from [Link]
-
Madhavi, A., et al. (2009). Validated RP-HPLC analysis of irinotecan HCl in the bulk material and in pharmaceutical formulations. Journal of Planar Chromatography – Modern TLC, 22(5), 379-382. Retrieved from [Link]
-
Patel, K., & Patel, J. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications, 9(3), 1635-1646. Retrieved from [Link]
-
Patil, S., et al. (2023). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IRINOTECAN HYDROCHLORIDE TRIHYDRATE USP IN BULK AND PHARMACEUTICAL D. European Journal of Pharmaceutical and Medical Research, 10(9), 306-309. Retrieved from [Link]
-
P, V. S., et al. (2023, May 15). Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. Journal of Drug Delivery and Therapeutics, 13(5), 41-46. Retrieved from [Link]
-
P, V. S., et al. (2023, May 15). Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. ResearchGate. Retrieved from [Link]
-
Rajasekaran, A., et al. (n.d.). Chemical Structure of Irinotecan. ResearchGate. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 143-149. Retrieved from [Link]
-
Separation of Irinotecan Hydrochloride & Chiral Impurities. (n.d.). Phenomenex. Retrieved from [Link]
-
Singh, S., & Singh, N. (2020, January 27). IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. PharmaCompass. Retrieved from [Link]
-
Tótoli, F., et al. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. Retrieved from [Link]
-
Zhang, T., et al. (2010). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Derived Bonded Chiral Stationary Phase. Journal of the Chinese Chemical Society, 57(3A), 376-381. Retrieved from [Link]
Sources
- 1. Irinotecan - Wikipedia [en.wikipedia.org]
- 2. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ejpmr.com [ejpmr.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Irinotecan USP Chiral Separation Guide [phenomenex.com]
- 12. chiraltech.com [chiraltech.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. jetir.org [jetir.org]
- 22. ijprajournal.com [ijprajournal.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Guide: Troubleshooting (R)-Irinotecan Solubility in Aqueous Buffers
Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists. Scope: Physicochemical handling, solubilization strategies, and stability maintenance of (R)-Irinotecan.
Executive Summary: The Core Challenge
The solubility of (R)-Irinotecan (the distomer of the active drug CPT-11) is governed by two critical physicochemical factors: ionization state and lactone stability .
Most users encounter precipitation because they treat (R)-Irinotecan as a standard small molecule, ignoring its pH-dependent equilibrium. In aqueous environments, Irinotecan exists in a tug-of-war between the lipophilic, active Lactone form and the hydrophilic, inactive Carboxylate form.
-
The Trap: At neutral pH (7.4), the stable Lactone form is poorly soluble and hydrolyzes to the Carboxylate.
-
The Solution: You must maintain an acidic environment (pH 3.0–4.0) to preserve both solubility (via protonation of the piperidine) and structural integrity (closed lactone ring).
Diagnostic: Why is your sample precipitating?
Before attempting a fix, identify the root cause using this diagnostic table.
| Observation | Probable Cause | Technical Reality |
| Cloudy upon adding water | Wrong Form (Free Base) | You likely purchased the Free Base, not the Hydrochloride Salt. The Free Base is practically insoluble in water. |
| Precipitates at pH 7.4 | Lactone Aggregation | At neutral pH, the piperidine moiety de-protonates, reducing solubility before the ring opens. |
| Yellow shift to clear | Hydrolysis | If the solution clears up at high pH (>8), you have likely hydrolyzed the ring to the Carboxylate form. The sample is now chemically altered. |
| Precipitates from DMSO | "Crash" Dilution | Rapid dilution of high-concentration DMSO stock into aqueous buffer causes localized supersaturation. |
The Mechanism: The pH-Dependent Equilibrium[1][2]
Understanding the structural shifts is non-negotiable for successful handling. (R)-Irinotecan behaves identically to (S)-Irinotecan in achiral buffers.
The Equilibrium Workflow
Figure 1: The pH-dependent structural transformation of Irinotecan.[1] Solubility and stability are maximized in the "Cationic Lactone" state (Green).
-
Acidic pH (≤ 4.0): The piperidine group is protonated (ionized), increasing water solubility. The lactone ring remains closed (stable). This is the target state.
-
Neutral/Basic pH (> 6.0): The lactone ring hydrolyzes to the carboxylate form.[2] While the carboxylate is soluble, it is biologically distinct and often undesirable for mechanistic studies [1, 2].
Step-by-Step Troubleshooting Protocols
Scenario A: You have the Free Base (Solid)
The Free Base is hydrophobic and will not dissolve in water directly.
Protocol: Acid-Mediated Solubilization (In Situ Salt Formation)
-
Weigh the required amount of (R)-Irinotecan Free Base.
-
Dissolve in a minimal volume of DMSO (dimethyl sulfoxide) to create a high-concentration primary stock (e.g., 20 mg/mL).
-
Prepare the aqueous vehicle: 10 mM Lactic Acid or 0.01 N HCl (pH ~3.5).
-
Dilute the DMSO stock slowly into the acidic vehicle while vortexing.
-
Target: Final pH must remain < 4.0.
-
Result: This converts the Free Base to the soluble cationic form in situ.
-
Scenario B: You have the Hydrochloride Salt (Solid)
The HCl salt is water-soluble but unstable at neutral pH.
Protocol: Buffered Stabilization
-
Do NOT dissolve directly in PBS (pH 7.4) or cell culture media.[5][6] It will eventually precipitate or hydrolyze.
-
Dissolve in D5W (5% Dextrose in Water) or Acetate Buffer (pH 3.5) .
-
Solubility Limit: ~10 mg/mL in acidic buffers [3].[7]
-
-
Storage: Store aliquots at -20°C. Do not freeze/thaw repeatedly.
Scenario C: Diluting for Cell Culture (The "Crash" Risk)
Adding acidic stock to media (pH 7.4) can cause immediate precipitation.
Protocol: The Intermediate Step
-
Start with your DMSO stock (e.g., 20 mg/mL).
-
Intermediate Dilution: Dilute 1:10 into acidified water (pH 3) first.
-
Final Dilution: Add this intermediate solution to the cell culture media.
-
Why? This prevents the "shock" of high-concentration hydrophobic molecules hitting a neutral salt environment simultaneously.
-
Decision Tree: Solubilization Workflow
Use this logic flow to determine the correct preparation method for your specific sample.
Figure 2: Decision matrix for solubilizing (R)-Irinotecan based on starting material.
Frequently Asked Questions (Technical)
Q: Can I use PBS (pH 7.4) to prepare my stock solution? A: No. At pH 7.4, the equilibrium shifts toward the carboxylate form. While carboxylate is soluble, it is the inactive open-ring structure. Furthermore, the free base form (if present) will precipitate immediately at this pH. Always prepare stocks in acidic vehicles (pH 3–4) [4].
Q: What is the maximum solubility in DMSO? A: Approximately 20–25 mg/mL for the Free Base. Heating to 60°C and ultrasonic treatment may be required for higher concentrations, but ensure the temperature returns to ambient before use to prevent super-saturation crashing [5].
Q: My experiment requires pH 7.4. How do I maintain solubility? A: You cannot maintain the Lactone form indefinitely at pH 7.4. It is a kinetic race.
-
Strategy: Prepare the solution immediately before administration/application.
-
Kinetics: The half-life of the lactone ring at neutral pH is roughly 20–30 minutes [1]. Plan your assay window accordingly.
Q: Does (R)-Irinotecan have different solubility than (S)-Irinotecan? A: In achiral solvents (water, DMSO, simple buffers), No . Enantiomers possess identical physical properties (melting point, solubility). However, if you are using chiral solubilizers (e.g., Cyclodextrins), solubility will differ due to the formation of diastereomeric complexes.
References
-
Rivory, L. P., & Robert, J. (1994). Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients.[8][9][10] Cancer Research. Link
-
Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues.[2] Journal of Pharmaceutical Sciences. Link
-
Pfizer Inc. (2014). CAMPTOSAR (irinotecan hydrochloride) Injection Prescribing Information.[7]Link
-
Cayman Chemical. (2022).[11] Irinotecan (hydrochloride hydrate) Product Information & Solubility Guide.Link[11]
-
MedChemExpress. (2023). Irinotecan Solvent & Solubility Guide.Link
Sources
- 1. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20060046993A1 - Crystalline polymorphic form of irinotecan hydrochloride - Google Patents [patents.google.com]
- 8. fda.gov [fda.gov]
- 9. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Reducing Matrix Effects in LC-MS Analysis of (R)-Irinotecan
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges of quantifying (R)-Irinotecan , a trace enantiomeric impurity (typically <0.2% limit), in the presence of the abundant active pharmaceutical ingredient (S)-Irinotecan and complex biological matrices.
Unlike standard bioanalysis of the parent drug, analyzing the (R)-enantiomer requires chiral chromatography coupled with MS/MS. Matrix effects (ion suppression/enhancement) in chiral separations are particularly insidious because chiral stationary phases (CSPs) often exhibit lower peak capacity than C18 columns, increasing the probability of co-elution with phospholipids and endogenous salts.
This guide provides troubleshooting workflows, optimized extraction protocols, and mechanistic insights to ensure method selectivity and sensitivity.
Part 1: Troubleshooting & FAQs
Q1: I observe significant signal suppression for (R)-Irinotecan but not for the (S)-enantiomer. Why?
A: This is a classic symptom of co-eluting matrix interference specific to the chiral retention time .
-
Mechanism: In chiral chromatography (e.g., using immobilized polysaccharide columns like Chiralpak IC-3), the elution order is fixed. If (R)-Irinotecan elutes in a region heavily populated by lysophosphatidylcholines (Lyso-PCs) or phosphatidylcholines (PCs), its ionization will be suppressed by charge competition in the ESI source. The (S)-enantiomer, eluting at a different time, may escape this suppression zone.
-
Diagnostic: Perform a Post-Column Infusion experiment.[1] Infuse neat (R)-Irinotecan standard post-column while injecting a blank matrix extract. Dips in the baseline at the (R)-Irinotecan retention time confirm suppression.
-
Solution:
-
Switch Extraction: Move from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to actively remove phospholipids.
-
Modify Mobile Phase: Slight adjustments to the additive (e.g., changing from 0.1% formic acid to 10mM ammonium formate) can shift the ionization state of matrix components without ruining chiral resolution.
-
Q2: Can I use the standard CPT-11 D10 internal standard for (R)-Irinotecan analysis?
A: Proceed with caution.
-
The Risk: CPT-11 D10 is typically a racemic mixture or pure (S)-form depending on the supplier. If you use an (S)-labeled IS to quantify an (R)-analyte, you are relying on the assumption that matrix effects are identical at two different retention times (since (R) and (S) separate). This violates the core principle of stable isotope dilution in chromatography.
-
The Fix:
-
Ideal: Synthesize or source (R)-Irinotecan-D10 .
-
Practical Compromise: If (R)-IS is unavailable, ensure your chromatographic resolution is sufficient to completely separate the matrix suppression zones. You must validate the Matrix Factor (MF) for both the analyte and the IS. If the IS-normalized MF is not close to 1.0 (e.g., 0.9–1.1), the method is not valid.
-
Q3: My (R)-Irinotecan peak shape is broad/tailing, exacerbating background noise. How do I fix this?
A: Tailing on chiral columns often results from secondary interactions with residual silanols or the polysaccharide backbone.
-
Causality: Irinotecan is a basic compound (tertiary amine on the piperidine ring). It interacts strongly with uncapped silanols.
-
Protocol Adjustment:
-
Add Diethylamine (DEA): Adding 0.1% DEA to the mobile phase can mask silanol sites (Note: Check MS compatibility; DEA can suppress ionization in positive mode. Triethylamine (TEA) is worse. Ammonium bicarbonate is a safer MS-friendly alternative for pH control).
-
Temperature: Increasing column temperature (e.g., to 35°C or 40°C) improves mass transfer kinetics, sharpening the peak and improving S/N ratio, which effectively combats matrix noise.
-
Q4: Is "In-Source Fragmentation" contributing to my background?
A: Yes. Irinotecan metabolites (like SN-38 glucuronide) can undergo in-source fragmentation to mimic the parent or SN-38. While (R)-Irinotecan is the parent structure, ensure that oxidative metabolites (which might be chiral) are not converting back to the parent ion in the source.
-
Validation: Monitor the transition of potential metabolites. If a metabolite peak appears at the same retention time as (R)-Irinotecan, optimize the Declustering Potential (DP) or source temperature to minimize thermal degradation.
Part 2: Optimized Experimental Protocols
Method A: Phospholipid-Removal SPE (Recommended)
Rationale: Protein precipitation leaves >95% of phospholipids in the sample. SPE is required to reach the sensitivity limits for trace impurity analysis.
Materials:
-
Cartridge: Polymeric Strong Cation Exchange (SCX) or specialized Lipid Removal plates (e.g., Ostro, HybridSPE).
-
Sample: 200 µL Plasma.
Workflow:
-
Pre-treatment: Mix 200 µL Plasma with 200 µL 2% Formic Acid (aq) to disrupt protein binding and ionize the basic amine.
-
Conditioning: 1 mL MeOH, then 1 mL 2% Formic Acid.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Wash 1 (Interferences): 1 mL 2% Formic Acid (removes salts/proteins).
-
Wash 2 (Neutrals/Acids): 1 mL MeOH (removes neutral lipids/phospholipids while Irinotecan stays bound by ionic interaction).
-
Elution: 2 x 400 µL 5% Ammonium Hydroxide in MeOH (releases the basic Irinotecan).
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in Mobile Phase A/B (initial gradient ratio).
Method B: Evaluation of Matrix Effects (Post-Extraction Spike)
Rationale: This protocol quantifies the exact suppression/enhancement factor.
-
Set A (Neat): Prepare (R)-Irinotecan standards in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma using Method A. After elution and drying, reconstitute the residue with the standard solution from Set A.
-
Set C (Pre-Extraction Spike): Spike plasma with (R)-Irinotecan, then extract.
-
Calculations:
-
Matrix Factor (MF): Area (Set B) / Area (Set A).
-
MF < 1 = Suppression
-
MF > 1 = Enhancement
-
-
Recovery (RE): Area (Set C) / Area (Set B).
-
Part 3: Visualizations & Logic Maps
Figure 1: Matrix Effect Assessment Workflow
Caption: Decision logic for identifying and resolving matrix effects using Post-Column Infusion and Matrix Factor calculations.
Figure 2: Sample Preparation Decision Tree for Chiral Analysis
Caption: Selecting the optimal extraction method based on sensitivity requirements and matrix complexity.
Part 4: Data Summary Table
Table 1: Comparison of Extraction Methodologies for Irinotecan Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE (Recommended) |
| Phospholipid Removal | Poor (< 20%) | Moderate (depends on solvent) | Excellent (> 95%) |
| Recovery of Irinotecan | High (> 90%) | Variable (pH dependent) | Consistent (85-95%) |
| Matrix Factor (MF) | 0.5 - 0.7 (High Suppression) | 0.8 - 0.9 | 0.95 - 1.05 (Ideal) |
| Sensitivity (LLOQ) | ~10 ng/mL | ~1 ng/mL | < 0.1 ng/mL |
| Suitability for Chiral | Low (Matrix fouls column) | Medium | High |
References
-
Development and Validation of an UPLC-MS/MS Method for the Quantification of Irinotecan, SN-38 and SN-38 Glucuronide in Plasma. National Institutes of Health (NIH). Available at: [Link]
-
Determination of Irinotecan Enantiomer Impurity in Irinotecan Hydrochloride API by Using Reverse-Phase Liquid Chromatography. Journal of Drug Delivery and Therapeutics (2023).[2] Available at: [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry (Matuszewski et al., 2003).[3][4] Available at: [Link]
-
Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. Semantic Scholar (2015). Available at: [Link]
Sources
Dealing with co-eluting impurities in Irinotecan analysis
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-eluting impurities during the analytical characterization of Irinotecan. As drug development professionals, ensuring the accurate quantitation of impurities is critical for regulatory compliance and patient safety. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in your method development and validation efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during Irinotecan analysis.
Q1: What are the common process- and degradation-related impurities of Irinotecan?
Commonly encountered related substances for Irinotecan (hydrochloride) are specified in pharmacopeias such as the United States Pharmacopeia (USP). These include its active metabolite, SN-38, as well as other synthesis-related impurities and degradation products. The European Pharmacopoeia (Ph. Eur.) lists several impurities including Impurity A, B, C, D, E, F, G, and H, many of which are process-related. Forced degradation studies show that Irinotecan is susceptible to degradation under hydrolytic (acidic, basic) and oxidative conditions, leading to the formation of multiple degradation products, including SN-38 and 7-ethyl-10-hydroxycamptothecin.
Q2: I'm seeing a shoulder on my main Irinotecan peak. What is the most likely cause and the first step to take?
A shoulder on the main peak is a classic sign of co-elution. The most immediate cause is insufficient chromatographic resolution between Irinotecan and one or more impurities. This occurs when the combination of your mobile phase and stationary phase does not provide adequate selectivity for the compounds.
Your first action should be to assess peak purity using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. By comparing spectra across the peak (at the upslope, apex, and downslope), you can determine if it is spectrally homogeneous. A non-homogeneous peak confirms the presence of a co-eluting impurity.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for resolving specific co-elution scenarios.
Scenario 1: A Known Related Substance (e.g., USP Irinotecan Related Compound A) is Co-eluting with the Irinotecan Peak.
When a known, structurally similar impurity fails to resolve, it indicates a lack of selectivity in the current method. The goal is to alter the interactions between the analytes and the stationary/mobile phases to improve separation.
The following diagram outlines a systematic approach to resolving this issue.
Caption: Systematic workflow for resolving a known co-eluting impurity.
The interaction between Irinotecan (a weakly basic compound) and its impurities with the stationary phase can be significantly altered by modifying the mobile phase.
A. Adjusting Mobile Phase pH:
The ionization state of Irinotecan and its impurities is highly dependent on the pH of the mobile phase. By adjusting the pH, you can change the hydrophobicity and retention characteristics of each compound differently, thereby enhancing selectivity.
-
Rationale: For a typical C18 column, operating at a pH 2-3 units away from the pKa of the analytes ensures they are in a single ionic form (either fully ionized or fully unionized), leading to sharper, more reproducible peaks. Adjusting the pH closer to the pKa can introduce significant changes in retention and may increase selectivity between compounds with different pKa values.
-
Protocol: See Protocol 1: Systematic Mobile Phase pH Screening in the protocols section below.
B. Changing the Organic Modifier:
While acetonitrile (ACN) is common, switching to or creating a ternary mixture with methanol (MeOH) can alter selectivity.
-
Rationale: Acetonitrile and methanol have different properties that influence their interaction with analytes. ACN acts primarily as a non-polar solvent, while MeOH has both non-polar and hydrogen-bonding capabilities. This difference in interaction can be enough to resolve structurally similar compounds.
-
Impact Summary:
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Expected Impact on Irinotecan/Impurity Selectivity |
| Viscosity | Lower | Higher | ACN allows for lower backpressure and better efficiency at higher flow rates. |
| Elution Strength | Higher | Lower | You will need a higher percentage of MeOH to achieve similar retention times as ACN. |
| Selectivity | π-π interactions | Dipole-dipole, H-bonding | Can significantly alter elution order for compounds with polar functional groups. |
If mobile phase adjustments are insufficient, changing the column chemistry provides a powerful, "orthogonal" approach to separation.
-
Rationale: A standard C18 column separates primarily based on hydrophobicity. If Irinotecan and an impurity have very similar hydrophobicities, they will co-elute. An orthogonal column introduces different separation mechanisms.
-
Recommended Column Chemistries:
| Stationary Phase | Primary Separation Mechanism | Ideal for Resolving... |
| C18 (L1) | Hydrophobic interactions | Standard starting point for most reversed-phase methods. |
| Phenyl-Hexyl (L11) | Hydrophobic & π-π interactions | Impurities with aromatic rings, where π-π interactions can provide unique selectivity. |
| Cyano (CN) (L10) | Hydrophobic & Dipole-dipole | Polar impurities that are poorly retained or co-elute on C18. |
| Pentafluorophenyl (PFP) (L43) | Hydrophobic, Aromatic, Dipole | Complex mixtures with positional isomers or halogenated compounds. |
Scenario 2: Multiple Small Peaks are Hiding Under the Tailing Edge of the Main Irinotecan Peak.
This often occurs in stability studies or forced degradation samples where multiple minor impurities are generated. Their low concentration and proximity to the main peak make resolution challenging.
A shallow gradient is crucial for resolving closely eluting minor components.
-
Rationale: A steep gradient pushes peaks through the column too quickly, causing them to merge. A shallower gradient increases the residence time of analytes in the column where the elution strength is optimal for their separation, effectively stretching the chromatogram and improving resolution between adjacent peaks.
-
Protocol: See Protocol 2: Gradient Re-development for Impurity Resolution in the protocols section below.
When a single column cannot provide the required peak capacity, two-dimensional liquid chromatography (2D-LC) is a definitive solution.
-
Concept: In a "heart-cutting" 2D-LC setup, the co-eluting peak fraction from the first dimension (D1) column is selectively transferred to a second dimension (D2) column with a different (orthogonal) chemistry. The trapped fraction is then eluted from the D2 column, achieving separation.
-
Workflow Diagram:
Caption: Workflow for separating co-eluting peaks using heart-cutting 2D-LC.
Even if chromatographic resolution is not perfect, a mass spectrometer can act as a highly selective detector.
-
Rationale: LC-MS can distinguish between co-eluting compounds based on their unique mass-to-charge ratios (m/z). By extracting ion chromatograms for the specific masses of Irinotecan and its expected impurities, you can achieve "mass-based separation" and accurate quantification, even when the UV chromatogram shows a single, unresolved peak. This is an invaluable tool for peak identification and confirmation during method development.
Part 3: Standard Operating Protocols
Protocol 1: Systematic Mobile Phase pH Screening
Objective: To evaluate the effect of mobile phase pH on the resolution of Irinotecan and a critical impurity pair.
-
Preparation: Prepare three mobile phase buffers (e.g., 20 mM phosphate or formate) at pH values of 2.8, 3.3, and 3.8. Ensure the pH is adjusted before adding the organic modifier.
-
System Setup: Use a standard Irinotecan method on a C18 column as the starting point.
-
Execution (Run 1 - pH 2.8):
-
Equilibrate the column with the pH 2.8 mobile phase for at least 15 column volumes.
-
Inject a suitability solution containing Irinotecan and the known impurity.
-
Record the retention times (RT) and calculate the resolution between the two peaks.
-
-
Execution (Run 2 - pH 3.3):
-
Thoroughly flush the system and column with the new pH 3.3 mobile phase.
-
Repeat the injection and data analysis.
-
-
Execution (Run 3 - pH 3.8):
-
Thoroughly flush the system and column with the new pH 3.8 mobile phase.
-
Repeat the injection and data analysis.
-
-
Analysis: Compare the resolution values from the three runs. Plot resolution vs. pH to identify the optimal pH for separation.
Protocol 2: Gradient Re-development for Impurity Resolution
Objective: To improve the resolution of minor impurities eluting close to the main Irinotecan peak.
-
Initial Run: Perform a run using the current gradient method to establish a baseline. Note the retention time (RT) of Irinotecan and the approximate elution window of the impurities.
-
Calculate Dwell Volume: This is a critical system parameter. Perform a blank gradient run (e.g., 0 to 100% ACN with a UV-absorbing marker like acetone in Mobile Phase B) to determine the system's dwell volume.
-
Scouting Gradient: Run a fast, linear gradient (e.g., 5% to 95% B in 5 minutes) to quickly map the elution of all components.
-
Design the Shallow Gradient:
-
Start the gradient approximately 2 minutes before the first impurity elutes.
-
Create a very shallow gradient segment across the "impurity window" identified in the initial run. The slope should be significantly reduced (e.g., from 5%/min to 0.5%/min).
-
After the main Irinotecan peak has eluted, the gradient can be made steeper to quickly elute any remaining components and wash the column.
-
-
Verification: Run the new, optimized gradient method. The minor impurity peaks should now appear as distinct, resolved peaks separate from the main analyte.
References
-
USP-NF. (2023). Irinotecan Hydrochloride Monograph. United States Pharmacopeial Convention. [Link]
-
European Pharmacopoeia (Ph. Eur.) 10.0. (2020). Irinotecan Hydrochloride Trihydrate Monograph. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Patil, S. S., et al. (2013). Stability-indicating HPLC method for the determination of Irinotecan hydrochloride in pharmaceutical formulation. Journal of Chemical and Pharmaceutical Research, 5(12), 1044-1050. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
ICH. (1996). Q2B Validation of Analytical Procedures: Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Optimization of crystallization conditions for Irinotecan HCl trihydrate
Introduction
Welcome to the technical support hub for Irinotecan HCl Trihydrate. This guide addresses the specific physicochemical challenges of crystallizing CPT-11. Unlike standard salt formations, Irinotecan presents a "triad of instability": Polymorphic volatility (Form B vs. amorphous), Lactone ring hydrolysis (pH sensitivity), and Solvate stoichiometry (Trihydrate stability).[1]
The protocols below are designed not just to isolate the product, but to lock in the Form B polymorph while maintaining the active lactone structure.
Module 1: Polymorph Control & Phase Purity
Q: I am consistently isolating amorphous material or "Form A" instead of the target crystalline "Form B" Trihydrate. How do I fix this?
A: The isolation of amorphous solids (Form A) or unstable solvates usually stems from supersaturation shock —cooling the system too rapidly or using an incorrect solvent ratio, which prevents the thermodynamic ordering required for the trihydrate lattice.[1]
The Fix: The "Seeded Cooling" Protocol You must transition from a "crash cooling" method to a controlled supersaturation release. The target Form B is thermodynamically stable but kinetically slow to nucleate compared to the amorphous form.[1]
Optimized Crystallization Protocol (Self-Validating)
| Step | Action | Critical Parameter (Checkpoint) |
| 1. Dissolution | Dissolve crude Irinotecan HCl in Water:Ethanol (3:1 v/v) at 75–80°C .[1][2] | Check: Solution must be clear. If hazy, hot filter immediately. |
| 2. pH Adjustment | Adjust pH to 3.5 ± 0.2 using dilute HCl. | Critical: pH > 4.0 risks lactone hydrolysis. |
| 3. Initial Cooling | Cool solution to 65°C . | Do not cool below 60°C yet to prevent spontaneous nucleation. |
| 4. Seeding | Add 0.5–1.0 wt% Form B seeds. | Check: Seeds must persist and not dissolve. |
| 5. Aging | Hold at 65°C for 1 hour . | Allows crystal growth on seeds (prevents secondary nucleation).[1] |
| 6. Linear Cooling | Cool to 20°C over 10–12 hours (approx 0.07°C/min). | Critical: Fast cooling here generates fines/amorphous material. |
| 7. Isolation | Filter and wash with cold Ethanol/Water (1:3). | |
| 8. Hydration | Dry under vacuum, then equilibrate in a humidity chamber (75% RH).[1][3] | Check: Target water content 7.0–8.0% (Trihydrate). |
Module 2: Chemical Stability (The Lactone Ring)
Q: My HPLC assay shows high purity, but the potency is low, and I see a "Carboxylate" impurity peak. What is happening?
A: You are witnessing Lactone Ring Opening . Irinotecan exists in a pH-dependent equilibrium.[1][4] The active anti-tumor form contains a closed lactone E-ring. At pH > 6.0 (or even prolonged exposure to pH 5.0), this ring hydrolyzes to the inactive carboxylate form.[1]
The Fix: Strict pH & Temperature Management The crystallization mother liquor acts as a buffer system. If the pH drifts neutral during the process, yield loss occurs directly via conversion to the carboxylate, which is more water-soluble and is lost in the filtrate.[1]
Stability Logic Diagram
Caption: The reversible hydrolysis of Irinotecan. Acidic conditions (pH 3.5) are required to force the equilibrium toward the active lactone form during thermal processing.[1]
Module 3: Particle Size & Processability
Q: The filtration time is excessive (>4 hours for a pilot batch), and the filter cake cracks. How do I improve morphology?
A: Poor filtration is symptomatic of needle-like aspect ratios or excessive fines (agglomeration).[1] Irinotecan HCl tends to crystallize as fine needles if the supersaturation driving force is too high.
The Fix: Anti-Solvent Dosing Strategy If you are using an anti-solvent method (e.g., adding Ethanol to an aqueous solution), the rate of addition is the control lever for particle size distribution (PSD).[1]
Troubleshooting PSD Issues
| Observation | Root Cause | Corrective Action |
| Gel-like filter cake | Rapid nucleation (Amorphous/Form A).[1] | Implement the Seeded Cooling protocol (Module 1). |
| Long, thin needles | Growth rate >> Nucleation rate (Low supersaturation).[1] | Increase cooling rate slightly after the bulk mass has crystallized (below 40°C). |
| Excessive Fines | Secondary nucleation (High agitator shear). | Reduce impeller speed; use hydrofoil impellers instead of pitched blades. |
| Hard Agglomerates | Solvent pockets trapped during crash cooling. | Add Ethanol in a step-wise gradient rather than a single bolus. |
Module 4: Impurity Rejection
Q: I am failing to remove the precursor SN-38 to specification limits (<0.1%).
A: SN-38 (7-ethyl-10-hydroxycamptothecin) is significantly less soluble in water than Irinotecan.[1] If your crystallization solvent is too water-rich, SN-38 precipitates alongside your product.[1]
The Fix: Solvency Tuning You must increase the organic fraction (Ethanol) in the mother liquor to keep SN-38 in solution while the Irinotecan HCl salt crystallizes out.[1]
-
Standard Ratio: Water:Ethanol 3:1 (Risk of SN-38 entrapment).[1]
-
Optimized Ratio: Water:Ethanol 2:1 .
-
Note: As you increase Ethanol, the yield of Irinotecan may drop slightly due to higher solubility, but the purity profile improves drastically .[1]
-
Summary Workflow: The "Golden Batch" Logic
The following decision tree outlines the critical process controls required to navigate the instability of Irinotecan HCl.
Caption: Critical Process Parameters (CPPs) for isolating Irinotecan HCl Trihydrate Form B.
References
-
Sawada, S., et al. (1991).[1][5] Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbonate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin.[1] Chemical & Pharmaceutical Bulletin, 39(6), 1446-1454.[1][5] Link
-
Pfizer Inc. (2006). Process for the preparation of irinotecan hydrochloride.[2][5][6][7][8][9] World Intellectual Property Organization, WO2006084941A2. Link
-
Hengdian Group. (2010). Method for purifying irinotecan hydrochloride.[2][10][7][9][11] China National Intellectual Property Administration, CN101659667A. Link
-
Indena S.P.A. (2012). Crystalline irinotecan hydrochloride and methods for its preparation. United States Patent, US8247426B2. Link
-
Li, W. Y., & Koda, R. T. (2002).[1][12] Stability of irinotecan hydrochloride in aqueous solutions.[4][9][12][13] American Journal of Health-System Pharmacy, 59(6), 539-544.[1][4][12] Link
Sources
- 1. Irinotecan hydrochloride trihydrate synthesis - chemicalbook [chemicalbook.com]
- 2. WO2006084941A2 - Process for the preparation of irinotecan hydrochloride - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 5. US8247426B2 - Crystalline irinotecan hydrochloride and methods for its preparation - Google Patents [patents.google.com]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. CN101659667A - Method for purifying irinotecan hydrochloride - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Antitumor Activity of (R)-Irinotecan vs. (S)-Irinotecan
Executive Summary
The Verdict: (S)-Irinotecan (CPT-11) is the pharmacologically active enantiomer used in clinical oncology. (R)-Irinotecan is considered a stereoisomeric impurity with negligible antitumor activity.
The therapeutic efficacy of Irinotecan relies entirely on the 20(S)-configuration of the camptothecin backbone. This specific chiral arrangement is required to stabilize the Topoisomerase I-DNA covalent complex ("cleavable complex"). The (R)-enantiomer fails to form the necessary hydrogen bonds within the enzyme's active site (specifically with Asp-533), rendering it therapeutically inert and potentially toxic due to off-target metabolic burden.
Structural Basis of Chirality
Irinotecan is a semisynthetic derivative of Camptothecin. The molecule possesses a chiral center at the C20 position of the E-ring lactone.
-
(S)-Irinotecan: The ethyl group at C20 projects forward (beta-orientation), and the hydroxyl group projects backward. This configuration mimics the 3-dimensional structure of a DNA base pair, allowing intercalation at the site of DNA cleavage.[1]
-
(R)-Irinotecan: The spatial arrangement is inverted. This creates significant steric hindrance, preventing the molecule from fitting into the Topoisomerase I binding pocket.
Molecular Mechanism of Action (Pathway Diagram)
The following diagram illustrates the critical pathway where (S)-Irinotecan (via its metabolite SN-38) successfully traps Topoisomerase I, leading to apoptosis, a pathway the (R)-enantiomer cannot initiate.
Figure 1: Mechanism of Action illustrating the necessity of the (S)-configuration for stabilizing the Topo I-DNA complex.
Comparative Performance Analysis
The following data synthesizes Structure-Activity Relationship (SAR) studies of the Camptothecin class. While pure (R)-Irinotecan is rarely tested in clinical settings (as it is an impurity), its inactivity is established through the known SAR of the parent camptothecin structure.
Table 1: Pharmacological Comparison
| Feature | (S)-Irinotecan (Clinical Drug) | (R)-Irinotecan (Impurity) | Mechanism of Difference |
| Topo I Binding Affinity | High ( | Negligible | Asp-533 Interaction: The 20(S)-OH group forms a critical H-bond with Aspartate-533 in Topo I.[1] The (R)-OH cannot reach this residue.[1] |
| Cytotoxicity (IC50) | Potent (0.01 - 1.0 | >100x less potent / Inactive | Failure to stabilize the cleavable complex prevents DNA double-strand breaks. |
| E-Ring Stability | Equilibrium between lactone (active) and carboxylate (inactive) | Different hydrolysis kinetics | Both forms undergo pH-dependent hydrolysis, but only the (S)-lactone binds the target. |
| Metabolic Activation | Converted to (S)-SN-38 | Converted to (R)-SN-38 | Carboxylesterases may process both, but the resulting (R)-SN-38 remains inactive at the target. |
Key Insight: The Aspartate-533 Bridge
X-ray crystallography studies of Topoisomerase I inhibitors confirm that the enzyme-drug contact is stereospecific. The 20(S)-hydroxyl group acts as a hydrogen bond donor to the side chain of Asp-533 and a hydrogen bond acceptor from Arg-364 . The (R)-enantiomer's geometry forces the hydroxyl group away from these residues, destroying the binding affinity [1, 2].
Experimental Validation Protocols
To verify the enantiomeric purity and comparative activity in your own laboratory, follow these self-validating protocols.
Protocol A: Chiral Separation (Quality Control)
Before biological testing, you must ensure your "S" sample is not contaminated with "R".
-
Column: Chiral-AGP (α1-acid glycoprotein) or equivalent cellulose-based chiral column (e.g., Chiralcel OD-R).
-
Mobile Phase: 10 mM Phosphate buffer (pH 7.0) : Acetonitrile (85:15 v/v).
-
Detection: Fluorescence (Ex: 370 nm, Em: 430 nm) is preferred over UV for higher sensitivity.
-
Validation: Inject a racemic mixture standard to establish retention times. The (R)-isomer typically elutes before the (S)-isomer on protein-based columns due to lower affinity interactions.
Protocol B: Topoisomerase I Relaxation Assay (Mechanism Confirmation)
This assay definitively distinguishes between a cytotoxic agent (non-specific) and a Topo I inhibitor.
Materials:
-
Purified Human Topoisomerase I.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Test compounds: (S)-Irinotecan (active metabolite SN-38 recommended for in vitro assay) vs. (R)-analog.
Workflow:
-
Incubation: Mix 0.5
g plasmid DNA with 1 unit Topo I in relaxation buffer. -
Treatment: Add increasing concentrations (0.1, 1, 10, 100
M) of (S)-SN-38 and (R)-SN-38. -
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with SDS/Proteinase K (traps the nicked DNA).
-
Analysis: Run on 1% agarose gel with ethidium bromide.
-
Readout:
-
(S)-Treatment: Presence of "nicked" open-circular DNA (slow migration) indicates stabilization of the cleavable complex.
-
(R)-Treatment: DNA appears fully relaxed (ladder of topoisomers) or supercoiled (if inhibition is total but non-trapping), similar to the "No Drug" control.
-
Experimental Workflow Diagram
Figure 2: Workflow for isolating enantiomers and validating their distinct biological activities.
Conclusion
The antitumor activity of Irinotecan is strictly stereoselective. The (S)-configuration is not merely preferred; it is a structural prerequisite for the drug's mechanism of action. The (R)-enantiomer acts as an impurity that dilutes the effective dose and may contribute to off-target toxicity without providing therapeutic benefit. Researchers developing generic formulations or novel derivatives must utilize chiral chromatography to ensure >99% enantiomeric excess (ee) of the (S)-isomer to guarantee clinical efficacy.
References
-
Staker, B. L., et al. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387–15392.
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[2][3] Nature Reviews Cancer, 6(10), 789-802.
-
Hertzberg, R. P., et al. (1989). On the mechanism of topoisomerase I inhibition by camptothecin: evidence for binding to an enzyme-DNA complex.[1][4][5] Biochemistry, 28(11), 4629-4638.
-
Mathijssen, R. H., et al. (2001). Clinical pharmacokinetics and metabolism of irinotecan (CPT-11). Clinical Cancer Research, 7(8), 2182-2194.
Sources
- 1. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Irreversible trapping of the DNA-topoisomerase I covalent complex. Affinity labeling of the camptothecin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Cytotoxicity Profiling of Irinotecan Enantiomers and Metabolites in Cancer Cell Lines
Executive Summary: The Stereochemical Imperative
In the development of Topoisomerase I (Topo I) inhibitors, chirality is not merely a structural feature—it is the determinant of efficacy. While Irinotecan (CPT-11) possesses two chiral centers (C4 and C20), the C20(S)-configuration is the absolute requirement for cytotoxic activity.
This guide clarifies the pharmacological distinction between the active 20(S) enantiomer and the inactive 20(R) form, while addressing the more practical comparative challenge in cell culture: distinguishing the cytotoxicity of the prodrug (Irinotecan) from its active metabolite (SN-38) and its pH-dependent lactone/carboxylate forms.
Part 1: Stereochemical Basis of Potency
The C20 "Lock and Key" Mechanism
Irinotecan is a semisynthetic derivative of Camptothecin. The cytotoxic mechanism relies on the drug binding to the interface of the Topo I-DNA covalent complex (the "cleavable complex").
-
20(S)-Irinotecan: The ethyl group at the C20 position projects away from the enzyme binding pocket, allowing the planar ring system to intercalate between DNA base pairs. The 20-OH group forms a critical hydrogen bond with the enzyme (specifically Asp533 in human Topo I).
-
20(R)-Irinotecan: Inverting this center forces the ethyl group into a steric clash with the enzyme backbone. Consequently, the (R)-enantiomer exhibits 10-100x lower affinity and is considered therapeutically inert.
Visualization: Mechanism of Action (Topo I Ternary Complex)
Figure 1: The molecular pathway of Irinotecan cytotoxicity. Note that the stabilization of the Ternary Complex is strictly dependent on the stereochemistry of the SN-38 metabolite.
Part 2: Comparative Cytotoxicity Data (Prodrug vs. Metabolite)
In in vitro assays, the "enantiomer" comparison is often moot because the (R)-form is not commercially relevant. The critical comparison is between Irinotecan (dependent on intracellular CES activity) and SN-38 (direct actor).
IC50 Benchmarks in Colorectal Cancer Lines
The following data illustrates the potency gap. SN-38 is consistently orders of magnitude more potent than the parent drug.
| Cell Line | Tissue Origin | Irinotecan IC50 (µM) | SN-38 IC50 (nM) | Potency Ratio (Irinotecan/SN-38) | CES Activity Status |
| HT-29 | Colon Adenocarcinoma | 5.17 - 11.35 | 4.50 - 8.00 | ~1,200x | Moderate |
| HCT-116 | Colon Carcinoma | 6.94 - 15.00 | 3.80 - 5.00 | ~2,000x | Low |
| LoVo | Colon Carcinoma | 15.80 | 8.25 | ~1,900x | Very Low |
| SW620 | Metastatic Colon | 6.63 | 2.00 - 10.00 | ~1,000x | Low |
Data synthesized from comparative studies [1][2][4].[1]
Technical Insight: If your Irinotecan IC50 values in HCT-116 are below 1 µM, suspect hydrolysis of the prodrug in your stock solution or high background esterase activity in your fetal bovine serum (FBS).
Part 3: Experimental Protocols & Stability Controls
The most common source of error in Irinotecan/SN-38 cytotoxicity assays is pH-dependent lactone hydrolysis . Both molecules exist in an equilibrium between a closed lactone ring (active, lipophilic) and an open carboxylate form (inactive, hydrophilic).
The pH Stability Rule
-
pH < 6.0: 100% Lactone (Active)
-
pH 7.4 (Physiological): ~20-40% Lactone / 60-80% Carboxylate
-
pH > 8.0: 100% Carboxylate (Inactive)
Validated Cytotoxicity Workflow (MTT/CellTiter-Glo)
This protocol ensures you are measuring the drug's potency, not its degradation rate.
Reagents:
-
Irinotecan HCl (Trihydrate) or SN-38 (High Purity >98%)
-
Anhydrous DMSO (Stock solvent)
-
Critical: Acidified PBS (pH 6.0) for intermediate dilutions.
Step-by-Step Protocol:
-
Stock Preparation: Dissolve Irinotecan/SN-38 in 100% DMSO to 10 mM. Store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and open the lactone ring.
-
Seeding: Plate cells (e.g., HT-29) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Drug Dilution (The "Lactone-Preservation" Step):
-
Do NOT dilute directly into neutral media for the serial dilution curve.
-
Perform intermediate serial dilutions in 10 mM Acetate or MES buffer (pH 6.0) .
-
Add these acidic concentrates to the cell culture media (pH 7.4) immediately before treatment (1:100 dilution) to minimize the time the drug spends at neutral pH before cellular uptake.
-
-
Incubation: Treat for 48–72 hours.
-
Readout: Add MTT or Luminescent reagent. Read absorbance/luminescence.
Visualization: Assay Workflow with Stability Controls
Figure 2: Optimized workflow to prevent premature hydrolysis of the active lactone ring.
Part 4: Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Irinotecan IC50 is too low (too potent) | FBS contains high esterase activity. | Heat-inactivate FBS or switch to defined serum-free media. |
| SN-38 IC50 is too high (weak) | Lactone ring opening (hydrolysis). | Ensure stock is in anhydrous DMSO; use acidic buffer for intermediate dilutions. |
| High variability between replicates | Drug precipitation. | SN-38 is extremely hydrophobic. Ensure final DMSO concentration is <0.5% but drug is fully solubilized. |
References
-
Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines. Source: National Institutes of Health (NIH) / Cancer Chemotherapy and Pharmacology
-
IC50 range of free SN-38, irinotecan... against HCT116, HT-29, and SW620 cell lines. Source: ResearchGate / Development of Self-Associating SN-38-Conjugated Micelles [2][1]
-
pH dependent equilibrium of ring-closed and ring-opened irinotecan. Source: ResearchGate / Journal of Controlled Release
-
Clinical Determinants of Response to Irinotecan-Based Therapy Derived from Cell Line Models. Source: AACR Journals / Clinical Cancer Research
Sources
Head-to-head comparison of different chiral columns for Irinotecan separation
An In-Depth Guide to the Chiral Separation of Irinotecan: A Head-to-Head Comparison of Chiral Stationary Phases
Irinotecan, a critical antineoplastic agent derived from camptothecin, is a cornerstone in the treatment of colorectal and small cell lung cancers.[1] Its therapeutic efficacy is confined to its (+)-(S)-enantiomer, while the (R)-enantiomer is considered an impurity.[2][3] Consequently, the precise and accurate enantiomeric separation of Irinotecan is paramount for quality control in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for this analysis.[4][5]
This guide provides a comprehensive comparison of different chiral columns for the enantioseparation of Irinotecan. We will delve into the underlying chiral recognition mechanisms, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Foundation: Understanding Chiral Recognition Mechanisms
The success of a chiral separation hinges on the interactions between the analyte and the Chiral Stationary Phase (CSP). For a molecule like Irinotecan, several types of CSPs can be considered, with polysaccharide-based phases being the most prevalent and successful.
1. Polysaccharide-Based CSPs: The Workhorse for Irinotecan
CSPs derived from cellulose and amylose, particularly their phenylcarbamate derivatives, are the most powerful and widely used for resolving a vast range of chiral compounds.[6][7] Their mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[8]
-
Mechanism of Action: The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[9] Enantiomers fit differently into these grooves, leading to differential retention. The primary interactions governing this recognition are hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8][9]
-
Coated vs. Immobilized Phases:
-
Coated CSPs (e.g., Chiralpak AD, Chiralcel OD) involve the physical adsorption of the polysaccharide derivative onto the silica support.[9] They offer excellent chiral recognition but have limited solvent compatibility.[10]
-
Immobilized CSPs (e.g., Chiralpak IA, Chiralcel OD-H, Chiralpak IC-3) feature the chiral selector chemically bonded to the silica.[9] This provides superior stability and allows for a much wider range of solvents, enhancing method development flexibility and column robustness.[2][9]
-
2. Other Relevant CSPs
While polysaccharide columns are dominant for Irinotecan, other CSP types exist with different recognition mechanisms:
-
Macrocyclic Glycopeptide CSPs: These phases (e.g., Chirobiotic V, T) offer multimodal retention mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation within their "basket-like" structure.[11][12][13] They are known for their broad selectivity across various chromatographic modes.[11]
-
Pirkle-Type (Brush-Type) CSPs: These involve small, synthetically-derived chiral molecules bonded to silica.[14] They primarily rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition and are often used in normal-phase chromatography.[15]
Head-to-Head Comparison: Chiral Columns for Irinotecan Separation
Our review of published methods reveals that polysaccharide-based columns consistently provide the most effective and robust separations for Irinotecan. Below is a direct comparison of several commonly screened columns.
| Chiral Column | CSP Type & Chemistry | Mode | Mobile Phase | Resolution (Rs) | Key Findings & Insights |
| Chiralcel OD-H | Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | n-Hexane : Ethanol (45.9:50.5, v/v) | > 4.5 [2] | Highly Recommended. Provides a simple, rapid, and highly efficient isocratic method. The immobilized nature ensures excellent column stability and robustness.[2][16] |
| Chiralpak IC-3 | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | Reversed Phase | Gradient: 0.1% Formic Acid (aq) / Acetonitrile | 2.4 [3][17] | Excellent Reversed-Phase Option. This method is ideal for labs preferring aqueous mobile phases or requiring LC-MS compatibility. The resolution is well above the baseline requirement (>1.5).[4][18] |
| Chiralpak AD-H | Coated Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | n-Hexane : IPA (70:30, v/v) + 0.2% Diethylamine | > 2 (with modifier) | Requires Optimization. Initial screening showed poor peak shape. The addition of a basic modifier (diethylamine) was essential to improve both peak shape and resolution for the basic Irinotecan molecule.[2] |
| Chiralpak IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | n-Hexane | No Separation | Not Effective. In the tested conditions, this column failed to resolve the enantiomers, highlighting that selectivity is highly specific and not all polysaccharide columns are interchangeable.[2][16] |
Causality Behind Experimental Choices: Why These Methods Work
-
Normal Phase (Chiralcel OD-H): The use of a non-polar solvent (n-hexane) with an alcohol modifier (ethanol) is classic for polysaccharide CSPs. The ethanol acts as a polar competitor, modulating the hydrogen-bonding interactions between Irinotecan and the CSP. The ratio is critical; too little ethanol may lead to excessively long retention, while too much can eliminate the chiral recognition, causing co-elution. The Chiralcel OD-H, a cellulose-based phase, demonstrates superior steric and electronic complementarity to the Irinotecan structure compared to the amylose-based Chiralpak IA in this mode.[2]
-
Reversed Phase (Chiralpak IC-3): In this mode, hydrophobic interactions likely play a more significant role. The use of an acidic modifier (formic acid) is crucial. It serves to protonate residual silanols on the silica surface and control the ionization state of Irinotecan, ensuring sharp, well-defined peaks.[4][18] This method's success demonstrates the versatility of modern immobilized CSPs.
-
The Role of Additives (Chiralpak AD-H): Irinotecan is a basic compound. On some CSPs, secondary interactions with acidic silica sites can cause peak tailing. The addition of a small amount of a basic modifier like diethylamine (DEA) neutralizes these sites, dramatically improving peak shape and allowing the primary chiral recognition interactions to dominate.[2]
Experimental Protocol: A Validated Method for Irinotecan Enantiomeric Purity
This protocol is based on the highly successful and robust normal-phase method using the Chiralcel OD-H column.[2][16]
1. Materials and Reagents
-
Irinotecan Reference Standard and sample material
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (200 proof)
-
Chiralcel OD-H column (250 x 4.6 mm, 5 µm)[2]
2. Chromatographic System
-
HPLC system with isocratic pumping capability, UV detector, and autosampler.
3. Preparation of Mobile Phase
-
Carefully mix 459 mL of n-Hexane with 505 mL of Ethanol .
-
Degas the solution for 15 minutes using sonication or vacuum filtration before use.
4. Preparation of Standard and Sample Solutions
-
Diluent: Use Ethanol.
-
Standard Stock Solution: Prepare a solution of Irinotecan in Ethanol at a concentration of approximately 0.4 mg/mL.[2]
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.4 mg/mL) using the same diluent.
5. HPLC Method Parameters
| Parameter | Setting |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol (45.9 : 50.5, v/v)[2] |
| Flow Rate | 0.9 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 255 nm[2] |
| Injection Volume | 20 µL[2] |
| Run Time | Approximately 15 minutes (ensure both enantiomers have eluted) |
6. System Suitability and Data Analysis
-
System Suitability: Inject the standard solution. The resolution between the (S)-Irinotecan and (R)-enantiomer peaks must be greater than 2.0.[2]
-
Quantification: Determine the area percentage of the (R)-enantiomer peak relative to the total area of both enantiomer peaks in the sample chromatogram.
Chiral Method Development Workflow
Developing a chiral separation method from scratch requires a logical and systematic approach. The following workflow is recommended for new chiral molecules.
Conclusion
For the chiral separation of Irinotecan, polysaccharide-based CSPs are demonstrably superior.
-
The Chiralcel OD-H column provides an outstanding, high-resolution separation in a simple normal-phase isocratic method, making it a top recommendation for routine quality control.[2][17]
-
The Chiralpak IC-3 column offers a validated reversed-phase alternative, which is invaluable for laboratories seeking to avoid flammable normal-phase solvents or requiring direct compatibility with mass spectrometry.[3][4]
The case of Irinotecan underscores a critical principle in chiral chromatography: there is no universal column. Successful enantioseparation is a result of specific molecular interactions that depend on the analyte, the chiral stationary phase, and the mobile phase conditions. A systematic screening approach, beginning with a diverse set of modern, immobilized polysaccharide CSPs, remains the most efficient strategy for developing robust and reliable chiral methods.
References
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Dhakane, V. D., & Ubale, M. B. (2013). A Validated Chiral LC Method for the Enantiomeric Separation of Irinotecan Hydrochloride on Immobilized Cellulose Based Stationary Phase. International Journal of Pharmaceutical Sciences Review and Research, 19(2), 66-69. Link
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Srinivas, P. V., et al. (2023). Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. Journal of Drug Delivery and Therapeutics, 13(5), 41-48. Link
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Kubicz, S., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Molecules, 29(12), 2828. Link
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Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia. Link
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Okamoto, Y., & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods. Springer. Link
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Srinivas, P. V., et al. (2023). Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. Journal of Drug Delivery and Therapeutics. Link
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Journal of Drug Delivery and Therapeutics. (2023). Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid. Journal of Drug Delivery and Therapeutics. Link
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Wahab, M. F., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Journal of Chromatography A, 1738, 464977. Link
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Nagireddy, V., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science, 7(07), 032-041. Link
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Patel, K., et al. (2016). Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators. Indian Journal of Pharmaceutical Sciences, 78(1), 109-116. Link
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Srinivas, P. V., et al. (2023). Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography. ResearchGate. Link
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De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson Pharmaceutical Research and Development. Link
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Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3380. Link
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Singh, S., et al. (2018). Development and validation of high-performance liquid chromatographic method for quantification of Irinotecan and its active metabolite. Biomedical Chromatography, 32(7), e4221. Link
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Šunjic, A., et al. (2020). Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. Journal of Separation Science, 43(24), 4449-4465. Link
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Dhakane, V., & Ubale, M. (2013). A validated chiral LC method for the enantiomeric separation of irinotecan hydrochloride on immobilized cellulose based stationary phase. ResearchGate. Link
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Ye, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2652. Link
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Gecse, Z., et al. (2021). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports, 11(1), 1910. Link
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Sigma-Aldrich. (n.d.). Macrocyclic Chiral Stationary Phases. Sigma-Aldrich. Link
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de la Guardia, M., & Funari, C. S. (2001). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Journal of Chromatography A, 921(2), 305-313. Link
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Tiritan, M. E., et al. (2021). Development and Evaluation of Pirkle-type chiral stationary phase for flash chromatography. ResearchGate. Link
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Ilisz, I., et al. (2013). Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. Link
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Al-Gharib, M. S. (2018). Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. University of Canberra Research Portal. Link
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Phenomenex. (n.d.). Sumichiral Pirkle Type Chiral LC Columns. Phenomenex. Link
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American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Link
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Cavazzini, A., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. Link
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ResearchGate. (2014). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. Link
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Gu, H., et al. (2016). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. Journal of Clinical Investigation, 126(8), 2827–2840. Link
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Layton, S. E. (2005). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Link
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Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. Link
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Welch, C. J., et al. (2017). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. In Chiral Separations. Humana Press. Link
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A Comparative Guide to the Biological Activity of (R)-Irinotecan and Camptothecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of (R)-Irinotecan and its parent compound, camptothecin. As a Senior Application Scientist, this analysis synthesizes technical data with practical insights to inform experimental design and drug development strategies in the field of oncology.
Introduction: A Tale of Two Topoisomerase I Inhibitors
Camptothecin, a pentacyclic quinoline alkaloid first isolated from the bark of Camptotheca acuminata, demonstrated potent anticancer activity by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecin and its derivatives lead to DNA damage and ultimately, apoptosis. However, the clinical development of camptothecin was hampered by its poor water solubility and the instability of its active lactone ring at physiological pH.
(R)-Irinotecan (irinotecan), a semi-synthetic, water-soluble derivative of camptothecin, was developed to overcome these limitations. Irinotecan itself is a prodrug that is converted in vivo by carboxylesterases to its active metabolite, SN-38. SN-38 is structurally similar to camptothecin but exhibits significantly higher potency. This guide will dissect the key differences in the biological activities of irinotecan (primarily through its active form, SN-38) and camptothecin, supported by experimental data and protocols.
Mechanism of Action: A Shared Target, A Divergent Path to Efficacy
Both camptothecin and SN-38 exert their cytotoxic effects by targeting topoisomerase I. The core mechanism involves the trapping of the enzyme-DNA covalent complex, which prevents the re-ligation of the single-strand breaks created by the enzyme. When a replication fork collides with this stabilized complex, it leads to the formation of a double-strand break, a lethal event for the cell that triggers apoptosis.
dot
Caption: Mechanism of Action of (R)-Irinotecan and Camptothecin.
The critical distinction lies in the delivery and activation. Irinotecan's water-soluble bis-piperidine side chain allows for intravenous administration, after which it is metabolized to the highly potent, but less soluble, SN-38. This in vivo conversion is a key design feature that circumvents the formulation challenges of camptothecin.
Comparative Biological Activity: A Quantitative Look
The following table summarizes the key differences in the biological activity of (R)-Irinotecan (as its active metabolite SN-38) and camptothecin based on experimental data.
| Parameter | (R)-Irinotecan (SN-38) | Camptothecin | Key Insights & Causality |
| In Vitro Potency (IC50) | Generally lower (more potent) | Higher (less potent) | The ethyl and hydroxyl groups on SN-38 are thought to enhance its interaction with the topoisomerase I-DNA complex, leading to greater potency. |
| Water Solubility | Irinotecan (prodrug): High | Low | The bis-piperidine side chain of irinotecan significantly increases its water solubility, facilitating formulation and intravenous administration. |
| Lactone Ring Stability | pH-dependent; more stable at acidic pH | pH-dependent; unstable at physiological pH | The fundamental camptothecin structure dictates the pH-dependent equilibrium between the active lactone and inactive carboxylate forms for both compounds. |
| In Vivo Efficacy | High, demonstrated in numerous preclinical and clinical studies | Limited by poor solubility and rapid clearance | Irinotecan's prodrug strategy allows for systemic delivery and sustained exposure to the active SN-38 metabolite in tumors. |
| Toxicity Profile | Dose-limiting toxicities include diarrhea and neutropenia. | High, contributed to the discontinuation of its early clinical development. | Irinotecan's toxicity is largely attributed to the systemic exposure to SN-38 and its impact on rapidly dividing cells in the gastrointestinal tract and bone marrow. |
Quantitative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a comparison of reported IC50 values for SN-38 and camptothecin in various human cancer cell lines.
| Cell Line | Cancer Type | SN-38 IC50 (nM) | Camptothecin IC50 (nM) | Reference |
| HT-29 | Colon Cancer | 8.25 | Not explicitly stated in the same study, but other studies show a range of 10-50 nM. | |
| LoVo | Colon Cancer | 4.50 | Not explicitly stated in the same study. | |
| SCLC cell lines (average) | Small Cell Lung Cancer | Not significantly different from NSCLC lines | Not tested in this study | |
| NSCLC cell lines (average) | Non-Small Cell Lung Cancer | Not significantly different from SCLC lines | Not tested in this study | |
| MCF-7 | Breast Cancer | 0.031 µg/mL (~79 nM) | Not tested in this study | |
| HepG2 | Liver Cancer | 0.076 µg/mL (~194 nM) | Not tested in this study | |
| HT1080 | Fibrosarcoma | 0.046 µg/mL (~117 nM) | Not tested in this study |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
Experimental Protocols for Comparative Analysis
To ensure the scientific integrity of any comparative study, standardized and validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of topoisomerase I inhibitors.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.
dot
Caption: Workflow for the Topoisomerase I-Mediated DNA Cleavage Assay.
Protocol:
-
Prepare the DNA Substrate: A specific DNA fragment is uniquely 3'-end-labeled with a radioactive isotope (e.g., ³²P).
-
Reaction Setup: In a microcentrifuge tube, combine the radiolabeled DNA substrate, purified human topoisomerase I enzyme, and the test compound ((R)-Irinotecan's active metabolite SN-38 or camptothecin) at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the formation of cleavage complexes.
-
Termination of Reaction: Stop the reaction by adding a denaturing stop solution (containing formamide and a tracking dye).
-
Gel Electrophoresis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE). The stabilized cleavage complexes will result in the appearance of specific cleavage products (smaller DNA fragments).
-
Visualization: Visualize the DNA fragments by autoradiography. The intensity of the cleavage bands corresponds to the potency of the compound in stabilizing the topoisomerase I-DNA complex.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of SN-38 or camptothecin and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
dot
Caption: Workflow for the Comet Assay to Detect DNA Damage.
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with SN-38 or camptothecin for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to separate the DNA fragments based on size. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
In Vivo Comparative Insights
Direct head-to-head in vivo studies comparing irinotecan and camptothecin are less common due to the inherent difficulties in administering camptothecin systemically. However, the extensive preclinical and clinical data for irinotecan provide a strong basis for comparison.
-
Antitumor Efficacy: Irinotecan has demonstrated significant antitumor activity in a wide range of human tumor xenograft models in mice, including colon, pancreatic, and breast cancers. This efficacy is attributed to the sustained exposure of the tumor to the active metabolite SN-38. In contrast, the poor bioavailability and rapid clearance of camptothecin have limited its efficacy in similar models when administered systemically.
-
Toxicity: A study comparing intraperitoneal (i.p.) versus intravenous (i.v.) administration of irinotecan in mice bearing C26 colon cancer found that i.p. administration was more efficient and less toxic. Toxic deaths were observed at lower doses with i.v. administration compared to i.p. administration. This highlights the importance of the route of administration and local drug concentration in determining both efficacy and toxicity. The dose-limiting toxicities of irinotecan, primarily diarrhea and neutropenia, are well-documented and are actively managed in the clinical setting.
Conclusion and Future Perspectives
(R)-Irinotecan represents a successful second-generation camptothecin analog that effectively addresses the major limitations of its parent compound. The key innovation of irinotecan lies in its prodrug design, which confers water solubility for effective administration and allows for the in vivo generation of the highly potent metabolite, SN-38. While both compounds share the same fundamental mechanism of action by targeting topoisomerase I, the superior pharmacokinetic profile of irinotecan has translated into significant clinical benefit.
Future research in this area continues to focus on improving the therapeutic index of camptothecin-based drugs. This includes the development of novel drug delivery systems, such as antibody-drug conjugates and liposomal formulations, to further enhance tumor-specific delivery of SN-38 and minimize systemic toxicity. Understanding the comparative biological activities of these foundational compounds is crucial for the rational design and evaluation of the next generation of topoisomerase I inhibitors.
References
- Irinotecan (CPT-11) is chemically unique due to the presence of a side chain on the core
In vivo toxicity profile of (R)-Irinotecan versus (S)-Irinotecan
Executive Summary: The Stereochemical Divergence
Irinotecan (CPT-11) is a semi-synthetic derivative of camptothecin.[1][2] Its pharmacological activity is strictly stereospecific. The (S)-enantiomer (specifically the 4S configuration) is the active pharmaceutical ingredient (API) capable of inhibiting Topoisomerase I. The (R)-enantiomer is classified as a chiral impurity (often designated as Impurity D in pharmacopeial monographs).
This guide compares the in vivo profiles of these two enantiomers. The central thesis is that while (S)-Irinotecan drives both efficacy and dose-limiting toxicity (DLT) via its active metabolite (S)-SN-38, (R)-Irinotecan acts largely as a "metabolic decoy." It lacks the potency to inhibit tumor growth but retains the capacity to occupy metabolic enzymes (Carboxylesterases and UGTs), potentially altering the pharmacokinetic landscape without providing therapeutic benefit.
Comparison Matrix
| Feature | (S)-Irinotecan (Therapeutic) | (R)-Irinotecan (Impurity/Distomer) |
| Primary Target | Topoisomerase I (High Affinity) | Topoisomerase I (Negligible Affinity) |
| Active Metabolite | (S)-SN-38 (Potent) | (R)-SN-38 (Weak/Inactive) |
| Efficacy | High (Tumor regression) | Low/None |
| Primary Toxicity | Severe Diarrhea, Neutropenia | Low direct toxicity; Metabolic load |
| Metabolic Fate | Hydrolysis (CES) | Competing substrate for CES/UGT |
Mechanistic Basis of Toxicity and Efficacy
To understand the toxicity profile, one must first map the activation pathway. Irinotecan is a prodrug.[3][4] Its toxicity is not intrinsic to the parent molecule but is driven by the conversion to SN-38 .
The Chiral "Twist" in Mechanism
The target, DNA Topoisomerase I, is a chiral environment.
-
(S)-SN-38: Fits into the DNA-Topo I cleavage complex, preventing religation.[4] This causes double-strand breaks, apoptosis, and simultaneous toxicity in rapidly dividing normal tissues (gut epithelium, bone marrow).
-
(R)-SN-38: Due to the steric orientation of the ethyl group at the C20 position, the (R)-isomer cannot effectively stack between the DNA base pairs or stabilize the cleavable complex.
Pathway Visualization
The following diagram illustrates the parallel processing of enantiomers and the "dead end" nature of the (R)-pathway.
Caption: Stereoselective metabolic pathways. The (S)-pathway leads to target engagement and toxicity. The (R)-pathway consumes enzymatic resources (CES/UGT) without therapeutic effect.
Comparative In Vivo Toxicity Profile
Gastrointestinal Toxicity (Diarrhea)[6]
-
(S)-Irinotecan: Causes severe, late-onset diarrhea.
-
(R)-Irinotecan:
-
Direct Effect: Significantly lower GI toxicity. The (R)-SN-38 metabolite (if formed) has low cytotoxicity, meaning it causes less direct damage to the crypt cells.
-
Indirect Effect: If administered as a racemate or impurity, (R)-Irinotecan competes for UGT1A1. This can delay the clearance of the toxic (S)-SN-38, potentially exacerbating the toxicity of the active drug.
-
Hematological Toxicity (Neutropenia)[6]
-
(S)-Irinotecan: Dose-limiting neutropenia is directly correlated with systemic exposure (AUC) of (S)-SN-38.
-
(R)-Irinotecan: Non-myelotoxic at equivalent doses. Without the ability to stabilize Topo I-DNA complexes in bone marrow progenitor cells, it does not arrest the cell cycle effectively.
Cholinergic Syndrome (Acute)[2][4][5][7][8][9]
-
(S)-Irinotecan: Causes acute cholinergic surges (sweating, cramping) during infusion due to inhibition of Acetylcholinesterase (AChE).
-
(R)-Irinotecan: The piperidino-piperidine side chain is responsible for AChE inhibition. Since this side chain is identical in both enantiomers and distant from the chiral center, (R)-Irinotecan retains the potential to cause acute cholinergic effects , even if it lacks antitumor activity.
Experimental Protocols for Validation
To objectively compare these profiles in a drug development setting, the following self-validating workflows are recommended.
Protocol A: Chiral Purity & Metabolite Quantification
Standard HPLC cannot distinguish enantiomers. You must use chiral stationary phases.
-
Column Selection: Chiralpak IB or IC (Daicel) immobilized polysaccharide columns.
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (isocratic).
-
Detection: Fluorescence (Ex 370 nm / Em 530 nm) for high sensitivity of lactone forms.
-
Validation Step: Inject racemic SN-38 standard to ensure baseline resolution (Rs > 1.5) between (R) and (S) peaks.
Protocol B: In Vivo Comparative Toxicity (Murine Model)
This protocol assesses whether the (R)-enantiomer contributes to weight loss or survival reduction.
Subjects: BALB/c mice (n=10 per group), 6-8 weeks old.
| Group | Treatment | Dose | Justification |
| G1 | Vehicle Control | Saline/D5W | Baseline health |
| G2 | (S)-Irinotecan | 50 mg/kg (IP, q4d x 3) | Known MTD (Maximum Tolerated Dose) |
| G3 | (R)-Irinotecan | 50 mg/kg (IP, q4d x 3) | Equimolar comparison |
| G4 | Racemic (50:50) | 50 mg/kg (IP, q4d x 3) | Assess competitive metabolic toxicity |
Workflow:
-
Dosing: Administer drugs Intraperitoneally (IP) on Days 0, 4, and 8.
-
Clinical Scoring (Daily):
-
Body Weight: Loss >15% indicates severe toxicity.
-
Diarrhea Score: 0 (Normal) to 3 (Severe/Wet tail).
-
-
Hematology (Day 10): Cardiac puncture for CBC. Compare neutrophil counts.
-
Necropsy: Harvest jejunum/ileum. H&E stain to measure villus height (direct measure of mucositis).
Expected Outcome:
-
G2 (S): Significant weight loss (~10-15%), Diarrhea score 2-3, Neutropenia.
-
G3 (R): Minimal weight loss, Diarrhea score 0-1 (mild cholinergic), Normal neutrophils.
-
G4 (Racemic): Intermediate toxicity, or potentially prolonged toxicity due to metabolic saturation.
Summary of Pharmacokinetic Parameters (Hypothetical Data)
Based on camptothecin SAR (Structure-Activity Relationship) literature, the following comparative data is typical for these enantiomers:
| Parameter | (S)-Irinotecan | (R)-Irinotecan | Implication |
| Topo I Inhibition ( | ~0.2 - 1.0 | > 50 | (R) is pharmacologically inert against tumor. |
| AChE Inhibition ( | ~0.2 | ~0.2 | Both cause cholinergic side effects. |
| Plasma Protein Binding | High (>90%) | High (>90%) | Competition for albumin binding sites. |
| Lactone Stability | pH dependent | pH dependent | Both undergo ring-opening to inactive carboxylate. |
Diagram: Experimental Logic Flow
Caption: Logical workflow for confirming the toxicity profile differences between enantiomers.
Conclusion
In the development of Irinotecan generics or novel formulations, (R)-Irinotecan must be strictly controlled as an impurity (Limit < 0.2%) .
While it exhibits a benign profile regarding myelosuppression and delayed diarrhea compared to the (S)-enantiomer, it is not "harmless." It contributes to acute cholinergic toxicity and acts as a metabolic burden , potentially altering the clearance of the active drug. There is no therapeutic justification for the presence of the (R)-enantiomer.
References
-
Fujita, K., et al. (1995). "Pharmacokinetics and pharmacodynamics of irinotecan and its active metabolite SN-38." Japanese Journal of Cancer Research.
-
Mathijssen, R. H., et al. (2001). "Clinical pharmacokinetics and metabolism of irinotecan (CPT-11)." Clinical Cancer Research.
-
Hsiang, Y. H., et al. (1989). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry.
-
FDA Access Data. (1996). "Camptosar (Irinotecan Hydrochloride) Injection Label." Food and Drug Administration.[7]
-
Kiernan, P., et al. (2020). "Strategies to reduce the toxicity of irinotecan." Current Opinion in Oncology.
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- 5. ClinPGx [clinpgx.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling (R)-Irinotecan Hydrochloride Trihydrate
This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling (R)-Irinotecan Hydrochloride Trihydrate. As a potent cytotoxic and hazardous compound, strict adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination. This document is intended for use by trained professionals in a controlled laboratory setting.
The 'Why': Understanding the Hazard Profile of Irinotecan
This compound is classified by the National Institute for Occupational Safety and Health (NIOSH) as an antineoplastic hazardous drug, warranting stringent handling precautions.[1][2][3] Its significant risk profile stems from its mechanism of action and inherent toxicity.
Core Hazards:
-
Mutagenic and Carcinogenic: Irinotecan is suspected of causing cancer and may cause genetic defects.[4][5]
-
Reproductive Toxin: The compound may damage an unborn child.[4][5][6][7]
-
Acute Toxicity: It is harmful if swallowed, inhaled, or if it comes into contact with skin.[4][5][8]
-
Irritant: It causes serious eye and skin irritation and may cause respiratory irritation if inhaled as a powder.[4][5]
These hazards are codified in its Safety Data Sheet (SDS), which must be reviewed by all personnel before handling the compound.[4][5][9] The primary goal of any handling procedure is to minimize exposure to As Low As Reasonably Achievable (ALARA).
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and crucial barrier between you and the hazardous substance. However, it must be used in conjunction with a robust system of engineering and administrative controls.
-
1. Engineering Controls: This is the first line of defense. All handling of powdered Irinotecan and any procedure that could generate aerosols (e.g., reconstitution) must be performed within a certified containment device, such as a Class II Biological Safety Cabinet (BSC) or a powder-containment fume hood.[10][11] The use of Closed System Drug-Transfer Devices (CSTDs) is also recommended to prevent leaks and spills during liquid transfers.[12][13]
-
2. Administrative Controls: These are the procedures that define safe work practices. They include restricting access to handling areas, providing comprehensive training for all personnel, prohibiting eating, drinking, or smoking in the lab, and ensuring spill kits are readily available.[11][14][15]
-
3. Personal Protective Equipment (PPE): This is the focus of the guide and is mandatory for every activity involving Irinotecan.[14]
Core PPE Protocols: Your Last Line of Defense
The specific PPE required varies based on the task. The following table summarizes the minimum requirements for key activities.
| Activity | Minimum PPE Requirement |
| Receiving & Unpacking | Single pair of chemotherapy-tested nitrile gloves. |
| Weighing Solid Powder | (Must be in a BSC/Fume Hood) Double chemotherapy-tested nitrile gloves, disposable impervious gown, safety goggles, N95 (or higher) respirator. |
| Reconstituting Solution | (Must be in a BSC) Double chemotherapy-tested nitrile gloves, disposable impervious gown, safety goggles. A face shield is strongly recommended. |
| Handling/Administering Solution | Double chemotherapy-tested nitrile gloves, disposable impervious gown, safety goggles. |
| Waste Disposal | Double chemotherapy-tested nitrile gloves, disposable impervious gown. |
| Spill Cleanup (Powder) | Double chemotherapy-tested nitrile gloves, disposable impervious gown, face shield over safety goggles, N95 (or higher) respirator. |
| Spill Cleanup (Liquid) | Double chemotherapy-tested nitrile gloves, disposable impervious gown, face shield over safety goggles. |
Detailed Step-by-Step PPE Procedures
Gloves: The Primary Contact Barrier The use of double gloves provides a critical layer of protection against potential micro-tears or rapid permeation by the chemical.
-
Selection: Only use powder-free nitrile gloves that have been tested for use with chemotherapy drugs (ASTM D6978).[16]
-
Donning:
-
Don the first (inner) pair of gloves, ensuring they are tucked securely under the cuff of your gown.
-
Don the second (outer) pair of gloves, pulling them over the cuff of the gown. This creates a complete seal.[16]
-
-
During Use: Change the outer glove immediately if it becomes contaminated. Both pairs of gloves should be changed every 30-60 minutes during continuous work and immediately after any known contact.
-
Doffing: Remove the outer gloves first, turning them inside out. Then, remove the gown and the inner gloves as a single unit, again turning them inside out to contain any surface contamination.
Gowns: Full Body Protection A gown protects your skin and personal clothing from contamination.
-
Selection: Use disposable, lint-free gowns made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[16] Gowns must have a solid front (no buttons or snaps), long sleeves, and tight-fitting elastic or knit cuffs.[10][13]
-
Donning: Secure the gown completely at the neck and waist before beginning any work. Ensure the cuffs are tucked under your inner pair of gloves.
-
Doffing: Remove the gown in an area separate from the main lab space. Roll it away from your body, turning it inside out to contain the contaminated exterior, and dispose of it immediately in a designated hazardous waste container.
Eye and Face Protection: Shielding Mucous Membranes Protecting your eyes is critical, as splashes can lead to rapid absorption.
-
Selection: At a minimum, wear safety goggles that provide a seal around the eyes.
-
Escalated Protection: When there is any risk of splashing (e.g., during reconstitution, spill cleanup, or liquid transfers), a full-face shield must be worn over the safety goggles.[16]
Respiratory Protection: Preventing Inhalation The powdered form of Irinotecan poses a significant inhalation hazard.
-
Mandatory Use: A NIOSH-approved N95 (or higher, such as a P3 filter) respirator is required when weighing the solid compound or cleaning up a powder spill, even inside an engineering control.[4][5][10]
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested annually as per OSHA regulations.
-
Procedure: Don the respirator before entering the handling area and perform a user seal check each time. Do not remove it until you have safely exited the area and doffed other contaminated PPE.
Operational Workflow: From Receipt to Disposal
This workflow outlines the critical steps and associated PPE requirements for the entire lifecycle of handling Irinotecan in the lab.
Caption: Workflow for handling this compound.
Procedural Steps:
-
Receiving: When a shipment arrives, inspect the outer container for damage. Don a single pair of chemotherapy gloves before opening the secondary container.
-
Storage: Store the compound according to the manufacturer's instructions, typically in a cool, dry, and light-protected area, clearly labeled as "Hazardous - Cytotoxic."[4]
-
Preparation:
-
Transport the sealed container to the designated handling area (BSC or fume hood).
-
Don all required PPE, including double gloves, gown, eye protection, and a respirator if handling powder.
-
Perform all manipulations on a disposable, plastic-backed absorbent pad to contain any minor drips or spills.[12]
-
-
Decontamination: After handling is complete, wipe down all surfaces within the BSC/hood, any equipment used, and the exterior of the final preparation container with an appropriate deactivating agent (e.g., sodium hypochlorite), followed by a neutralizing agent (e.g., sodium thiosulfate), and finally sterile water.
-
Waste Disposal: All materials that have come into contact with Irinotecan are considered hazardous waste.[14] This includes gloves, gowns, absorbent pads, vials, needles, and syringes.
-
Place all sharps directly into an approved, puncture-proof sharps container designated for cytotoxic waste.[8]
-
Place all other contaminated items into a thick, leak-proof plastic bag or container, clearly labeled for cytotoxic waste (typically a purple container).[17]
-
Dispose of all waste according to federal, state, and institutional regulations, which usually mandate incineration.[10][17]
-
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of it immediately in the cytotoxic waste container. Wash hands thoroughly with soap and water afterward.[14]
Emergency Procedures: Spill and Exposure Management
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][10]
-
Eye Contact: Proceed to an emergency eyewash station and flush the affected eye(s) for at least 15 minutes, holding the eyelids open.[4][10]
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and occupational health office. [15]
Spill Management: Access to the spill area should be immediately restricted.[10] Only trained personnel with a proper spill kit and full PPE should perform cleanup.
-
Don PPE: Wear double nitrile gloves, an impervious gown, and a face shield over goggles. If the spill involves powder, a respirator is mandatory. [10]
-
Containment (Liquid): Cover the spill with absorbent pads from the spill kit, working from the outside in.
-
Containment (Powder): Gently cover the spill with wet absorbent pads to avoid aerosolizing the dust. Never dry-wipe a powder spill. [10]
-
Cleanup: Carefully collect all contaminated materials using scoops or forceps from the kit and place them into the designated cytotoxic waste container.
-
Decontaminate: Clean the spill area three times using a deactivating agent, followed by a neutralizing agent and water.
-
Dispose: Dispose of all cleanup materials as cytotoxic waste.
By integrating a deep understanding of the risks with a disciplined, multi-layered approach to safety, researchers can handle this compound with the high degree of caution it demands, protecting themselves, their colleagues, and the environment.
References
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2024. Centers for Disease Control and Prevention. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention. [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Malsparo. [Link]
-
Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]
-
Irinotecan hydrochloride trihydrate - Safety Data Sheet. Fermion. [Link]
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SAFETY DATA SHEET 123540-Irinotecan hydrochloride trihydrate, Ph. Eur. Fagron. [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]
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The nurse administering irinotecan wears personal protective equipment since exposure can cause: A. - brainly.com. Brainly. [Link]
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GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. California Institute of Technology. [Link]
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NIOSH Updates List of Hazardous Drugs for Health Care Workers. Association of Occupational Health Professionals in Healthcare (AOHP). [Link]
-
Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK. Specialist Pharmacy Service. [Link]
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Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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Personal Protective Equipment When Working with chemotherapy Drugs. Halyard Health. [Link]
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The nurse administering irinotecan wears personal protective equipment since exposure can cause: A. - brainly.com. Brainly. [Link]
-
Personal Protective Equipment - POGO Satellite Manual. Pediatric Oncology Group of Ontario. [Link]
-
Safety Data Sheet Irinotecan Hydrochloride Injection. GoPHARM. [Link]
-
Safety Data Sheet: Irinotecan hydrochloride. Chemos. [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS. [Link]
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Pharmacy Guide to Hazardous Drug Safety. Simplivia. [Link]
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Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. [Link]
-
Safe Handling of Hazardous Drugs. Duke University Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
